JAK kinase-IN-1
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H19F2N7OS |
|---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
[(1S)-2,2-difluorocyclopropyl]-[3-[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-6-thia-3,8-diazabicyclo[3.2.1]octan-8-yl]methanone |
InChI |
InChI=1S/C17H19F2N7OS/c1-24-6-10(5-21-24)22-16-20-3-2-13(23-16)25-7-11-9-28-14(8-25)26(11)15(27)12-4-17(12,18)19/h2-3,5-6,11-12,14H,4,7-9H2,1H3,(H,20,22,23)/t11?,12-,14?/m0/s1 |
InChI Key |
KMKBAGGBSQRDBI-LXVYMNJGSA-N |
Isomeric SMILES |
CN1C=C(C=N1)NC2=NC=CC(=N2)N3CC4CSC(C3)N4C(=O)[C@@H]5CC5(F)F |
Canonical SMILES |
CN1C=C(C=N1)NC2=NC=CC(=N2)N3CC4CSC(C3)N4C(=O)C5CC5(F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of JAK kinase-IN-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of JAK kinase-IN-1, a potent inhibitor of the Janus kinase (JAK) family. This document details the inhibitor's activity, the underlying signaling pathways, and the experimental methodologies used for its characterization.
Introduction to the JAK-STAT Signaling Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade involved in cellular immunity, proliferation, differentiation, and apoptosis. This pathway transmits signals from extracellular cytokines and growth factors to the nucleus, leading to the regulation of gene expression. The core components of this pathway are the JAKs, a family of intracellular, non-receptor tyrosine kinases, and the STATs, a family of transcription factors.
There are four members of the JAK family: JAK1, JAK2, JAK3, and TYK2. These kinases are associated with the intracellular domains of cytokine receptors. Upon cytokine binding, the receptor chains dimerize, bringing the associated JAKs into close proximity, leading to their trans-phosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and subsequent modulation of target gene transcription.
Dysregulation of the JAK-STAT pathway is implicated in a variety of diseases, including autoimmune disorders, inflammatory conditions, and hematological malignancies, making JAKs attractive therapeutic targets.
Mechanism of Action of this compound
This compound is a small molecule inhibitor that targets the kinase activity of the JAK family. Like many kinase inhibitors, it functions by competing with ATP for binding to the catalytic site of the JAK enzymes. By occupying the ATP-binding pocket, this compound prevents the phosphorylation of the JAKs themselves, the cytokine receptors, and the downstream STAT proteins. This effectively blocks the entire signaling cascade, leading to the inhibition of cytokine-mediated gene expression and subsequent cellular responses.
Quantitative Data
The inhibitory activity of this compound has been quantified against the four members of the JAK family using in vitro biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Kinase | IC50 (nM) |
| JAK1 | 290 |
| JAK2 | 291 |
| JAK3 | Not Available |
| TYK2 | Not Available |
Data sourced from publicly available information.
Experimental Protocols
The characterization of a kinase inhibitor like this compound involves a series of biochemical and cell-based assays to determine its potency, selectivity, and mechanism of action. Below are detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified JAK kinases. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Objective: To determine the IC50 value of this compound for each JAK family member.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
Biotinylated peptide substrate
-
ATP
-
This compound (serially diluted)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Stop solution (e.g., EDTA in assay buffer)
-
Detection reagents (e.g., Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
Add a fixed concentration of the respective JAK enzyme to each well of the microplate.
-
Add the serially diluted this compound or vehicle control (DMSO) to the wells.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.
-
Allow the reaction to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding the stop solution.
-
Add the detection reagents and incubate in the dark to allow for binding to the phosphorylated, biotinylated peptide.
-
Measure the TR-FRET signal using a plate reader (excitation at ~320 nm, emission at ~620 nm and ~665 nm).
-
Calculate the ratio of the emission signals and plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cell-Based Phospho-STAT Assay
This assay measures the inhibitory effect of this compound on the JAK-STAT pathway within a cellular context. It typically involves stimulating cells with a cytokine to activate the pathway and then measuring the level of phosphorylated STAT (p-STAT).
Objective: To determine the cellular potency (IC50) of this compound.
Materials:
-
A human cell line expressing the relevant cytokine receptors (e.g., TF-1 cells, HEL cells)
-
Cell culture medium and serum
-
Cytokine for stimulation (e.g., IL-6 for JAK1/2, IL-2 for JAK1/3)
-
This compound (serially diluted)
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 90% methanol)
-
Primary antibody specific for a phosphorylated STAT protein (e.g., anti-p-STAT3)
-
Fluorescently labeled secondary antibody
-
Flow cytometer or high-content imaging system
Procedure:
-
Seed cells into a 96-well plate and culture overnight.
-
Starve the cells in a low-serum medium for a few hours to reduce basal signaling.
-
Pre-treat the cells with serial dilutions of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a pre-determined concentration of the appropriate cytokine for a short period (e.g., 15-30 minutes).
-
Fix the cells by adding fixation buffer.
-
Permeabilize the cells with permeabilization buffer.
-
Wash the cells with PBS containing a blocking agent (e.g., BSA).
-
Incubate the cells with the primary anti-p-STAT antibody.
-
Wash the cells to remove unbound primary antibody.
-
Incubate the cells with the fluorescently labeled secondary antibody.
-
Wash the cells to remove unbound secondary antibody.
-
Resuspend the cells in PBS and analyze the fluorescence intensity of individual cells using a flow cytometer.
-
Plot the median fluorescence intensity against the logarithm of the inhibitor concentration and determine the IC50 value.
Conclusion
This compound is an inhibitor of the JAK family of tyrosine kinases, demonstrating activity against JAK1 and JAK2 in the nanomolar range. Its mechanism of action involves the competitive inhibition of ATP binding, leading to the blockade of the JAK-STAT signaling pathway. The characterization of this and similar inhibitors relies on a combination of in vitro biochemical assays to determine direct enzyme inhibition and cell-based assays to confirm its activity in a physiological context. This technical guide provides the foundational information and methodologies for researchers and drug development professionals working with JAK inhibitors.
The Discovery and Synthesis of JAK Kinase-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and biochemical evaluation of JAK kinase-IN-1, a potent inhibitor of the Janus kinase (JAK) family. The information is compiled for researchers and professionals in the field of drug development and medicinal chemistry.
Introduction to this compound
This compound is a novel small molecule inhibitor targeting the Janus kinase family, a group of intracellular, non-receptor tyrosine kinases crucial for cytokine-mediated signaling. This signaling cascade, known as the JAK-STAT pathway, is integral to immune responses, cell growth, and differentiation. Dysregulation of the JAK-STAT pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers.
This compound has demonstrated significant inhibitory activity against several members of the JAK family, with a notable potency for Tyrosine Kinase 2 (TYK2). Its discovery is part of a broader effort in medicinal chemistry to develop selective JAK inhibitors with improved therapeutic profiles.
Quantitative Inhibitory Activity
The inhibitory potency of this compound against the four members of the JAK family was determined through in vitro biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Kinase Target | IC50 (nM) |
| TYK2 | 4.2 |
| JAK2 | 27 |
| JAK1 | 32 |
| JAK3 | 3473 |
| Data sourced from MedchemExpress, citing patent WO2021180143. |
Signaling Pathway Context
The following diagram illustrates the canonical JAK-STAT signaling pathway, which is the target of this compound.
Caption: The JAK-STAT signaling pathway.
Synthesis of this compound
The synthesis of this compound is detailed in patent WO2021180143. The following is a representative synthetic scheme based on the information provided in the patent literature. This process involves the preparation of key intermediates and their subsequent coupling to yield the final product.
General Synthetic Workflow
The overall synthesis can be conceptualized as a multi-step process involving the formation of a substituted pyrimidine core, which is then coupled with a thiadiazabicyclo[3.2.1]octane moiety.
The JAK-STAT Signaling Pathway: A Key Therapeutic Target
An in-depth analysis of the scientific literature did not yield specific information for a compound designated "JAK kinase-IN-1". This designation may refer to a compound within a proprietary series, a less commonly cited research tool, or be a generic placeholder. However, to fulfill the request for a detailed technical guide on the structure-activity relationship (SAR) of a Janus Kinase (JAK) inhibitor, this document will provide a comprehensive overview using publicly available data for representative JAK inhibitors. This guide will focus on the core principles of JAK inhibition, the experimental methodologies used to determine SAR, and will present quantitative data for exemplary compounds.
The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases are critical components of the JAK-STAT signaling pathway. This pathway is essential for transducing signals from a multitude of cytokines and growth factors, thereby regulating cellular processes such as proliferation, differentiation, and immune responses.[1][2][3][4][5] The pathway consists of three main components: a cell surface receptor, a JAK kinase, and a Signal Transducer and Activator of Transcription (STAT) protein.[1][3][4][5]
The binding of a ligand (e.g., a cytokine) to its receptor induces a conformational change in the receptor, bringing the associated JAKs into close proximity, leading to their trans-phosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[2] Once recruited, STATs are themselves phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors, modulating the expression of target genes.[1][4]
There are four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[3][6][7] Different cytokines utilize different combinations of JAKs, leading to the activation of specific STATs and a tailored cellular response.[8] Dysregulation of the JAK-STAT pathway is implicated in a variety of diseases, including autoimmune disorders and cancers, making JAK kinases attractive targets for therapeutic intervention.[3][6][9]
Structure-Activity Relationship of Representative JAK Inhibitors
The development of JAK inhibitors has focused on creating small molecules that compete with ATP for the kinase domain's binding site.[10] The SAR of these inhibitors is crucial for achieving potency and selectivity for specific JAK family members.
Triazole-Pyrrolopyrimidine Derivatives as Selective JAK1 Inhibitors
A study on novel 4-(1,5- or 2,5-triazole)-pyrrolopyrimidine derivatives identified compounds with significant JAK1 inhibitory activity. The SAR of this series highlighted the importance of specific substitutions on the aromatic moieties.
| Compound | R-group | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| 23a | 4-Iodo | 72 | >1000 | >1000 | >1000 |
| 23b | 4-Bromo | 120 | >1000 | >1000 | >1000 |
| 23c | 4-Chloro | 250 | >1000 | >1000 | >1000 |
Data extracted from a study on triazole-pyrrolopyrimidine derivatives.[11]
The data indicates that a halogen at the 4-position of the aromatic ring is important for activity, with iodine providing the highest potency for JAK1 inhibition. Molecular docking studies suggested that the iodine atom of compound 23a forms a key interaction with the His-885 residue of human JAK1, contributing to its high selectivity.[11]
Meridianin Derivatives as JAK/STAT3 Signaling Inhibitors
A series of meridianin derivatives were synthesized and evaluated for their antitumor activity, which was linked to the inhibition of the JAK/STAT3 signaling pathway.
| Compound | Linker Length (n) | A549 IC50 (µM) | DU145 IC50 (µM) |
| 6a | 2 | >10 | >10 |
| 6c | 4 | 5.62 | 6.89 |
| 6e | 6 | 1.11 | 2.80 |
| 6g | 8 | 3.45 | 4.12 |
Data extracted from a study on meridianin derivatives.[12]
The SAR for this series demonstrated that the length of the alkyl chain linking the isothiouronium group is critical for cytotoxic activity. Compound 6e, with a six-carbon linker, exhibited the most potent activity against the A549 and DU145 cancer cell lines.[12] Further studies showed that compound 6e inhibited the phosphorylation of JAK1, JAK2, and STAT3.[12]
Experimental Protocols
In Vitro Kinase Inhibition Assay
This assay is a fundamental method for determining the potency of a compound against a specific kinase.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against a JAK kinase.
Materials:
-
Purified recombinant JAK kinase (e.g., JAK1, JAK2, or JAK3)
-
Kinase substrate (e.g., a peptide or protein substrate like IRS1-tide)[13]
-
ATP[13]
-
Kinase assay buffer[13]
-
Test compound (inhibitor)
-
Detection reagent (e.g., ADP-Glo™)[13]
-
96-well plates
-
Luminometer
Protocol:
-
Prepare serial dilutions of the test inhibitor.
-
In a 96-well plate, add the kinase assay buffer, the kinase substrate, and ATP to each well.
-
Add the test inhibitor at various concentrations to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiate the kinase reaction by adding the purified JAK kinase to each well (except the negative control).
-
Incubate the plate at room temperature for a specified time (e.g., 45 minutes).[13]
-
Stop the reaction and detect the amount of product formed (or remaining ATP) using a suitable detection reagent. For the ADP-Glo™ assay, the reagent terminates the kinase reaction and converts the generated ADP to ATP, which is then quantified in a luciferase reaction.[13]
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blotting for Phospho-STAT Analysis
This technique is used to assess the inhibitory effect of a compound on the JAK-STAT signaling pathway within a cellular context.
Objective: To determine if a test compound inhibits the phosphorylation of STAT proteins in cells.
Materials:
-
Cell line with an active JAK-STAT pathway (e.g., cancer cell lines with constitutively active STAT3)[12]
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer
-
Primary antibodies (against total STAT and phospho-STAT)
-
Secondary antibody (horseradish peroxidase-conjugated)
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Protocol:
-
Culture cells to the desired confluency.
-
Treat the cells with the test compound at various concentrations for a specified duration.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a STAT protein (e.g., anti-phospho-STAT3).
-
Wash the membrane and then incubate with a horseradish peroxidase-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated STAT protein.
-
Analyze the band intensities to determine the effect of the compound on STAT phosphorylation. A reduction in the phospho-STAT signal relative to the total STAT signal indicates inhibition of the JAK-STAT pathway.[12]
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 4. cusabio.com [cusabio.com]
- 5. JAK/STAT Signaling Pathway - Elabscience [elabscience.com]
- 6. Current application status and structure-activity relationship of selective and non-selective JAK inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchopenworld.com [researchopenworld.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and Structure-Activity Relationship Studies of Meridianin Derivatives as Novel JAK/STAT3 Signaling Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
The Role of JAK kinase-IN-1 in the JAK-STAT Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of JAK kinase-IN-1, a potent inhibitor of the Janus kinase (JAK) family, and its role in modulating the JAK-STAT signaling pathway. This document details the mechanism of action, quantitative inhibitory data, and comprehensive experimental protocols for researchers investigating the therapeutic potential of targeting this critical signaling cascade.
Introduction to the JAK-STAT Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade that transduces extracellular signals from cytokines and growth factors into a transcriptional response, thereby regulating a wide array of cellular processes including immunity, proliferation, differentiation, and apoptosis.[1][2] The pathway consists of three main components: a receptor, a Janus kinase (JAK), and a Signal Transducer and Activator of Transcription (STAT) protein.[3]
The canonical JAK-STAT signaling pathway is initiated upon the binding of a ligand, such as a cytokine, to its specific transmembrane receptor. This binding event induces receptor dimerization, bringing the associated intracellular JAKs into close proximity. This proximity facilitates the trans-phosphorylation and activation of the JAKs. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for STAT proteins.[3] STAT proteins are recruited to these phosphorylated sites via their SH2 domains and are subsequently phosphorylated by the activated JAKs.[3] Phosphorylated STATs then dissociate from the receptor, form homo- or heterodimers, and translocate to the nucleus where they bind to specific DNA sequences to regulate the transcription of target genes.[3]
There are four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[2] Dysregulation of the JAK-STAT pathway is implicated in a variety of diseases, including autoimmune disorders, inflammatory conditions, and cancers, making JAKs attractive therapeutic targets.[2][]
This compound: A Potent JAK Inhibitor
This compound is a small molecule inhibitor that targets the kinase activity of the JAK family. By competitively binding to the ATP-binding site of the JAK enzymes, it prevents the phosphorylation of STAT proteins and subsequent downstream signaling events.[5][6]
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of JAK kinases. The JH1 domain of JAKs contains the active kinase site, which is responsible for transferring a phosphate group from ATP to its substrates.[7] this compound binds to this ATP-binding pocket, preventing the binding of ATP and thereby inhibiting the autophosphorylation and activation of JAKs. This, in turn, blocks the phosphorylation of the associated cytokine receptors and the STAT transcription factors. As a result, the dimerization and nuclear translocation of STATs are inhibited, leading to the suppression of gene transcription mediated by the JAK-STAT pathway.
Quantitative Data: Inhibitory Activity
The inhibitory potency of this compound has been quantified against various members of the JAK family. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Kinase | IC50 (nM) |
| TYK2 | 4.2[5] |
| JAK1 | 32[5] |
| JAK2 | 27[5] |
| JAK3 | 3473[5] |
Table 1: Inhibitory activity (IC50) of this compound against JAK family kinases.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C17H19F2N7OS | [8] |
| Molecular Weight | 407.44 g/mol | [8] |
| Solubility | 10 mM in DMSO | [8] |
| Storage | Store at -20°C for up to 1 month, or -80°C for up to 6 months. | [9] |
Table 2: Physicochemical properties of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the inhibitory activity of this compound on the JAK-STAT pathway.
Biochemical Kinase Assay for JAK Inhibition
This protocol describes a method to determine the in vitro inhibitory activity of this compound against a specific JAK enzyme.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate peptide (e.g., a poly(Glu, Tyr) peptide)
-
This compound
-
96-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer.
-
In a 96-well plate, add the diluted inhibitor or vehicle (DMSO) to the appropriate wells.
-
Add the JAK enzyme to each well, except for the "no enzyme" control wells.
-
Add the substrate peptide to all wells.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific JAK enzyme.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced according to the manufacturer's protocol for the ADP-Glo™ assay.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assay for JAK-STAT Pathway Inhibition
This protocol outlines a method to assess the ability of this compound to inhibit cytokine-induced STAT phosphorylation in a cellular context.
Materials:
-
A cell line responsive to a specific cytokine (e.g., TF-1 cells for IL-3 stimulation)
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
Cytokine (e.g., recombinant human IL-3)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies for Western blotting (see section 3.3) or a phospho-STAT ELISA kit
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate and culture overnight.
-
The following day, serum-starve the cells for 4-6 hours by replacing the medium with serum-free medium.
-
Pre-treat the cells with a serial dilution of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine at a predetermined concentration and for a specific time (e.g., 10 ng/mL IL-3 for 15-30 minutes).
-
After stimulation, wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer.
-
Collect the cell lysates and determine the protein concentration.
-
Analyze the level of phosphorylated STAT (p-STAT) using Western blotting (see protocol 3.3) or a phospho-STAT ELISA kit according to the manufacturer's instructions.
-
Quantify the p-STAT levels and normalize to the total STAT or a housekeeping protein.
-
Calculate the percent inhibition and determine the IC50 value.
Western Blotting for Phospho-STAT Analysis
This protocol details the Western blot procedure to detect the levels of phosphorylated STAT proteins in cell lysates.[10]
Materials:
-
Cell lysates from the cell-based assay (protocol 3.2)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-STAT (e.g., p-STAT3, p-STAT5) and rabbit anti-total-STAT.
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG.
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Denature the cell lysates by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-STAT antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the anti-total-STAT antibody to normalize for protein loading.
Visualizations
The following diagrams illustrate the JAK-STAT signaling pathway and a typical experimental workflow for evaluating a JAK inhibitor.
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating the efficacy of this compound.
References
- 1. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 2. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeting the JAK/STAT Pathway: A Combined Ligand- and Target-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JAK1 [collab.its.virginia.edu]
- 8. This compound - Immunomart [immunomart.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Activation of JAK-STAT pathway is required for platelet-derived growth factor-induced proliferation of pancreatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Target Engagement of JAK Kinase Inhibitors: A Technical Guide
Introduction
The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are pivotal transducers of cytokine-mediated signals.[1][2] They play a critical role in the JAK-STAT signaling pathway, which governs a multitude of cellular processes including immunity, cell division, and hematopoiesis.[3][4] Dysregulation of this pathway is implicated in numerous inflammatory and autoimmune diseases, as well as malignancies.[5] Consequently, JAK kinases have emerged as significant therapeutic targets for the development of small molecule inhibitors.[5]
This technical guide provides a comprehensive overview of the target protein binding affinity of a representative JAK kinase inhibitor. Due to the absence of publicly available data for a specific molecule designated "JAK kinase-IN-1," this document will utilize the well-characterized and FDA-approved JAK inhibitor, Tofacitinib , as an exemplary compound. The methodologies, data interpretation, and signaling pathway context provided herein are broadly applicable to the characterization of any novel JAK kinase inhibitor.
The JAK-STAT Signaling Pathway and Inhibition
The canonical JAK-STAT signaling cascade is initiated when a cytokine binds to its corresponding transmembrane receptor, inducing receptor dimerization.[5] This conformational change brings the associated JAKs into close proximity, facilitating their trans-autophosphorylation and subsequent activation. Activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular domain, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[1][6] Recruited STATs are, in turn, phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene transcription.[1][7]
JAK inhibitors, such as Tofacitinib, are competitive antagonists that bind to the ATP-binding site within the kinase domain of JAK enzymes.[8] This binding event prevents the phosphorylation of JAKs and downstream STAT proteins, thereby interrupting the signaling cascade and mitigating the pro-inflammatory effects of cytokines.[6][9]
Caption: The JAK-STAT signaling cascade and the inhibitory action of Tofacitinib.
Target Protein Binding Affinity of Tofacitinib
The binding affinity of an inhibitor to its target kinase is a critical determinant of its potency and selectivity. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. The data presented below summarizes the IC50 values of Tofacitinib for the four members of the JAK family.
| Target Protein | IC50 (nM) | Assay Method | Reference |
| JAK1 | 1 | Biochemical Assay | --INVALID-LINK-- |
| JAK2 | 20 | Biochemical Assay | --INVALID-LINK-- |
| JAK3 | 1 | Biochemical Assay | --INVALID-LINK-- |
| TYK2 | 34 | Biochemical Assay | --INVALID-LINK-- |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration.
Experimental Protocol: In Vitro JAK Kinase Inhibition Assay
Determining the IC50 values for a JAK inhibitor is commonly achieved through in vitro kinase assays. These assays measure the enzymatic activity of purified JAK kinase domains in the presence of varying concentrations of the inhibitor. A widely used method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction as a measure of enzyme activity.
Materials:
-
Purified recombinant JAK1, JAK2, JAK3, or TYK2 enzyme
-
Kinase substrate (e.g., a synthetic peptide)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer
-
Test inhibitor (e.g., Tofacitinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
96-well assay plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare a serial dilution of the test inhibitor in the kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Setup:
-
Add the kinase assay buffer to all wells.
-
Add the test inhibitor dilutions to the designated wells. For control wells, add buffer with DMSO (vehicle control) and buffer without enzyme (blank).
-
Add the substrate and ATP mixture to all wells.
-
Initiate the kinase reaction by adding the diluted JAK enzyme to all wells except the blank.
-
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 45 minutes) to allow the kinase reaction to proceed.
-
Signal Generation:
-
Add the ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to all wells to convert the ADP generated into ATP, which is then used by luciferase to produce a luminescent signal. Incubate for another 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the "blank" reading from all other measurements.
-
Normalize the data by setting the vehicle control (no inhibitor) as 100% activity and the blank as 0% activity.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: A typical workflow for determining inhibitor IC50 using an ADP-Glo™ kinase assay.
Conclusion
The characterization of a JAK kinase inhibitor's binding affinity is fundamental to understanding its therapeutic potential. Through the use of robust in vitro kinase assays, precise IC50 values can be determined, offering critical insights into the inhibitor's potency and selectivity profile across the JAK family. The data and protocols presented in this guide, using Tofacitinib as a model, provide a foundational framework for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel JAK kinase inhibitors. This systematic approach is essential for advancing the development of targeted therapies for a range of immune-mediated diseases.
References
- 1. Janus kinase - Wikipedia [en.wikipedia.org]
- 2. researchopenworld.com [researchopenworld.com]
- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 4. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular dissection of Janus kinases as drug targets for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 8. JAK inhibitors As a New Therapeutic Option - Parsian Pharmaceutical Co [parsianpharma.com]
- 9. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
Technical Guide: The Impact of Janus Kinase (JAK) Inhibitors on Cytokine Signaling
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical intracellular signaling cascade responsible for transmitting signals from a wide array of cytokines, interferons, and growth factors.[1][2][3] This pathway plays a pivotal role in regulating fundamental biological processes, including immune responses, inflammation, cell proliferation, and hematopoiesis.[4][5] The JAK family comprises four intracellular, non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[6][7] Dysregulation of the JAK-STAT pathway is implicated in the pathogenesis of numerous autoimmune diseases and malignancies.[8][9]
This guide provides an in-depth overview of how small molecule JAK inhibitors modulate cytokine signaling. As the specific compound "JAK kinase-IN-1" is not extensively characterized in publicly available literature, this document will utilize data from well-studied, representative JAK inhibitors to illustrate the core principles of their mechanism of action, their effects on cytokine pathways, and the experimental methods used for their evaluation.
Core Mechanism of Action: ATP-Competitive Inhibition
JAK inhibitors are small molecules that function as ATP-competitive inhibitors. They bind to the ATP-binding site within the kinase domain (JH1) of JAK enzymes.[1][10] This binding prevents ATP from accessing the catalytic site, thereby blocking the autophosphorylation and activation of JAKs that normally occurs upon cytokine receptor engagement.[10] By inhibiting the kinase function of JAKs, these compounds effectively halt the downstream phosphorylation of the cytokine receptor tails and, consequently, the recruitment and phosphorylation of STAT proteins.[6] This blockade prevents the dimerization and nuclear translocation of STATs, ultimately inhibiting the transcription of cytokine-responsive genes.[11][12]
The Canonical JAK-STAT Signaling Pathway
The signaling process is initiated when a cytokine binds to its specific receptor on the cell surface, leading to receptor dimerization.[3][13] This conformational change brings the receptor-associated JAKs into close proximity, allowing them to phosphorylate and activate each other through a process called transphosphorylation.[4][6] The activated JAKs then phosphorylate tyrosine residues on the intracellular domains of the receptor, creating docking sites for STAT proteins.[3][6] STATs are recruited to these sites via their SH2 domains, where they are subsequently phosphorylated by the JAKs.[4][6] Phosphorylated STATs dissociate from the receptor, form homo- or heterodimers, and translocate to the nucleus to regulate gene expression.[4][6][7]
Inhibition of Cytokine Signaling
A JAK inhibitor physically occupies the ATP-binding pocket of a JAK enzyme, preventing the phosphorylation events necessary for signal propagation. This leads to a dose-dependent reduction in cytokine-induced STAT activation.
Quantitative Data: Inhibitor Selectivity
JAK inhibitors exhibit varying degrees of selectivity for the four JAK family members. This selectivity profile determines which cytokine signaling pathways are most potently inhibited, influencing both therapeutic efficacy and potential side effects. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Primary Selectivity |
| Tofacitinib | 100 (approx.)[9] | 20 (approx.)[9] | 2 (approx.)[9] | >1000 | JAK3 > JAK2/1 |
| Ruxolitinib | 3.3[14] | 2.8[14] | >400 | - | JAK1/JAK2 |
| Baricitinib | 5.9[15] | 5.7[15] | >400 | 53 | JAK1/JAK2 |
| Upadacitinib | ~40-60 (cell-based)[16] | ~200-300 (cell-based) | >1000 (cell-based) | ~2300 (cell-based) | JAK1 |
| Filgotinib | 10[14] | 28[14] | 810 | 116 | JAK1 |
| Abrocitinib | 29[17] | 803[17] | >10,000[17] | 1,300 (approx.)[17] | JAK1 |
Note: IC50 values can vary based on assay conditions (biochemical vs. cell-based). The data presented are representative values from published sources for comparative purposes.
Experimental Protocols
Evaluating the effect of a JAK inhibitor on cytokine signaling involves a multi-step process, from determining direct enzyme inhibition to measuring effects in a cellular context.
In Vitro Kinase Assay (IC50 Determination)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified, recombinant JAK enzyme.[18][19]
Objective: To determine the concentration of the inhibitor required to reduce the kinase activity by 50% (IC50).
Methodology:
-
Reagents & Materials:
-
Purified recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme.
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Peptide substrate (e.g., a synthetic peptide containing a tyrosine residue, like IRS1-tide).[20]
-
ATP (often radiolabeled [γ-³²P]ATP or used in luminescence-based systems like ADP-Glo™).[20]
-
Test inhibitor (e.g., "this compound") dissolved in DMSO, prepared in a serial dilution.
-
96- or 384-well assay plates.
-
-
Procedure:
-
Add kinase buffer, substrate, and the test inhibitor at various concentrations to the wells of the assay plate.
-
Initiate the kinase reaction by adding the purified JAK enzyme and ATP solution to each well.[20]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Stop the reaction (e.g., by adding EDTA).
-
Quantify the amount of phosphorylated substrate.
-
Radiometric Assay: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-³²P]ATP, and measure the remaining radioactivity using a scintillation counter.
-
Luminescence Assay (e.g., ADP-Glo™): Add a reagent that converts the ADP generated by the kinase reaction into a luminescent signal, which is then read by a luminometer.[20]
-
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Cell-Based Phospho-STAT Inhibition Assay
This assay measures the inhibitor's ability to block cytokine-induced STAT phosphorylation within a relevant cell type.
Objective: To assess the functional inhibition of a specific JAK-dependent signaling pathway in a cellular environment.
Methodology:
-
Reagents & Materials:
-
A cytokine-responsive cell line (e.g., TF-1 cells, primary T-cells).
-
Cell culture medium, often serum-starved prior to the experiment to reduce basal signaling.
-
Test inhibitor dissolved in DMSO.
-
Cytokine for stimulation (e.g., IL-6 to activate JAK1/2-STAT3, IL-2 to activate JAK1/3-STAT5).
-
Lysis buffer (for Western Blot) or Fixation/Permeabilization buffers (for Flow Cytometry).
-
Antibodies: Phospho-specific STAT antibody (e.g., anti-pSTAT3 Y705) and total STAT antibody.
-
-
Procedure:
-
Plate cells and allow them to adhere (if applicable). Serum-starve the cells for several hours.
-
Pre-incubate the cells with various concentrations of the JAK inhibitor for 1-2 hours.
-
Stimulate the cells with a pre-determined concentration of the relevant cytokine for a short period (e.g., 15-30 minutes).
-
Immediately stop the stimulation and prepare cell lysates or fix the cells.
-
-
Detection & Analysis (Western Blot):
-
Lyse the cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody against a specific phosphorylated STAT protein (e.g., pSTAT3).
-
Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the bands.
-
Strip and re-probe the membrane for total STAT or a loading control (e.g., β-actin) to ensure equal protein loading.
-
Quantify band intensity to determine the reduction in pSTAT levels relative to the cytokine-stimulated control.
-
-
Detection & Analysis (Flow Cytometry):
-
Fix and permeabilize the cells to allow antibodies to enter.
-
Stain the cells with a fluorophore-conjugated anti-pSTAT antibody.
-
Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI) of the pSTAT signal in the cell population for each inhibitor concentration.
-
Conclusion
JAK kinase inhibitors represent a powerful class of therapeutic agents that modulate the immune system by directly interfering with cytokine signaling. Their mechanism of action, centered on the competitive inhibition of ATP at the JAK kinase domain, effectively blocks the entire JAK-STAT cascade. The specific consequences of this inhibition are dictated by the inhibitor's selectivity profile across the four JAK enzymes, which in turn determines its impact on the signaling of various cytokines. A thorough understanding of an inhibitor's quantitative potency and its functional effects in cellular models, as determined by the protocols described herein, is essential for the successful research and development of next-generation immunomodulatory drugs.
References
- 1. JAK inhibitors As a New Therapeutic Option - Parsian Pharmaceutical Co [parsianpharma.com]
- 2. researchopenworld.com [researchopenworld.com]
- 3. The molecular details of cytokine signaling via the JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 5. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 6. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Janus kinase - Wikipedia [en.wikipedia.org]
- 8. JAK: Not Just Another Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 12. youtube.com [youtube.com]
- 13. JAK-STAT signaling in inflammation and stress-related diseases: implications for therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. abmole.com [abmole.com]
- 15. researchgate.net [researchgate.net]
- 16. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 19. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bpsbioscience.com [bpsbioscience.com]
Preliminary Studies on the Function of JAK Kinase-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary functional studies on JAK kinase-IN-1, a potent inhibitor of the Janus kinase (JAK) family. This document outlines its inhibitory profile, the methodologies for its characterization, and its mechanism of action within the context of the JAK-STAT signaling pathway.
Introduction to this compound
This compound is a research compound identified as a potent inhibitor of the JAK family of non-receptor tyrosine kinases. The JAK family, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway, which transduces signals for a wide array of cytokines, interferons, and growth factors. This pathway plays a central role in regulating immune responses, inflammation, and hematopoiesis. Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases, inflammatory conditions, and malignancies, making JAK inhibitors a significant area of therapeutic interest.
Quantitative Data: Inhibitory Profile of this compound
The inhibitory activity of this compound has been quantified against multiple members of the JAK family. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%, are summarized in the table below.
| Kinase Target | IC50 (nM) |
| TYK2 | 4.2 |
| JAK1 | 32 |
| JAK2 | 27 |
| JAK3 | 3473 |
Data sourced from commercially available information for this compound (also referenced as Example 1 in patent WO2021180143)[1].
These data indicate that this compound is a potent inhibitor of TYK2, JAK1, and JAK2, with significantly lower activity against JAK3, suggesting a degree of selectivity.
Signaling Pathway Analysis
This compound exerts its effects by inhibiting the phosphorylation cascade of the JAK-STAT signaling pathway. The following diagram illustrates the canonical JAK-STAT pathway and the point of intervention by this compound.
Caption: JAK-STAT Signaling Pathway and Inhibition by this compound.
Experimental Protocols
The determination of IC50 values for kinase inhibitors like this compound typically involves in vitro biochemical assays. Below is a detailed, representative methodology for such an assay.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
Objective: To determine the concentration-dependent inhibition of a specific JAK kinase by this compound by measuring ATP consumption.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme
-
Kinase substrate (e.g., a poly-peptide like IRS1-tide)
-
Adenosine triphosphate (ATP)
-
This compound (serially diluted)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a 2X solution of the recombinant JAK enzyme in kinase assay buffer.
-
Prepare a 2X solution of the kinase substrate and ATP in kinase assay buffer. The ATP concentration should be at or near the Km for the specific JAK enzyme.
-
Prepare serial dilutions of this compound in the assay buffer containing a constant, low percentage of DMSO (e.g., 1%). Include a vehicle control (DMSO only) and a no-enzyme control.
-
-
Assay Reaction:
-
Add the serially diluted inhibitor or vehicle control to the wells of the microplate.
-
Add the 2X JAK enzyme solution to all wells except the no-enzyme control.
-
Initiate the kinase reaction by adding the 2X substrate/ATP solution to all wells. The final reaction volume is typically 20-50 µL.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the enzyme reaction.
-
-
Signal Detection:
-
Equilibrate the luminescence-based ATP detection reagent to room temperature.
-
Add the detection reagent to each well, typically in a volume equal to the reaction volume. This reagent stops the kinase reaction and initiates the luminescent signal generation.
-
Incubate the plate at room temperature for a short period (e.g., 10 minutes) to allow the luminescent signal to stabilize.
-
Measure the luminescence of each well using a plate-reading luminometer. The light output is directly proportional to the amount of ATP remaining in the well.
-
-
Data Analysis:
-
Subtract the background luminescence (no-enzyme control) from all other readings.
-
The percentage of kinase activity is calculated relative to the vehicle control (100% activity) and the no-enzyme control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the evaluation of a novel JAK inhibitor like this compound.
Caption: Typical Drug Discovery Workflow for a JAK Inhibitor.
Conclusion
The preliminary data on this compound demonstrate its potent inhibitory activity against key members of the JAK family, particularly TYK2, JAK1, and JAK2. The methodologies outlined in this guide provide a framework for the continued investigation of this and other JAK inhibitors. Further studies, including cellular assays to confirm on-target effects and in vivo models to assess therapeutic potential, are necessary to fully elucidate the functional role and clinical promise of this compound.
References
Unveiling the Selectivity of JAK kinase-IN-1: A Technical Guide to its Interaction with JAK Isoforms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of JAK kinase-IN-1, a potent Janus kinase (JAK) inhibitor, with a specific focus on its differential interaction with the four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). Understanding the selectivity profile of this inhibitor is crucial for elucidating its mechanism of action and predicting its therapeutic potential and possible side effects in the treatment of various inflammatory and autoimmune diseases.
Introduction to JAK Kinases and the JAK-STAT Signaling Pathway
The Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a pivotal role in signal transduction for a wide array of cytokines, interferons, and growth factors.[1] This signaling occurs through the JAK-STAT pathway, a critical communication route from the cell surface to the nucleus, culminating in the regulation of gene transcription.[2][3] The pathway is initiated when a ligand binds to its receptor, leading to the activation of associated JAKs. These activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, which subsequently dimerize, translocate to the nucleus, and modulate the expression of target genes involved in immunity, proliferation, and inflammation.[3][4]
The four JAK isoforms—JAK1, JAK2, JAK3, and TYK2—exhibit distinct roles in mediating these signals. JAK1 is broadly involved in inflammatory cytokine signaling. JAK2 is crucial for hematopoiesis, mediating signals from erythropoietin and thrombopoietin. JAK3 is primarily associated with signaling from common gamma chain (γc) cytokines, playing a key role in lymphocyte function. TYK2 is involved in the signaling of cytokines like IL-12 and IL-23. Due to these distinct roles, the selective inhibition of specific JAK isoforms is a key strategy in the development of targeted therapies with improved efficacy and safety profiles.[5]
Quantitative Analysis of this compound Interaction with JAK Isoforms
This compound has been characterized as a potent inhibitor of the JAK family, with a distinct selectivity profile. The inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Kinase Isoform | IC50 (nM) |
| TYK2 | 4.2 |
| JAK1 | 32 |
| JAK2 | 27 |
| JAK3 | 3473 |
Table 1: Inhibitory Potency (IC50) of this compound against JAK Isoforms. Data is crucial for understanding the inhibitor's selectivity.
The data clearly indicates that this compound is most potent against TYK2, followed by JAK2 and JAK1, with significantly lower activity against JAK3. This selectivity profile suggests that at therapeutic concentrations, this compound would predominantly inhibit signaling pathways mediated by TYK2, JAK1, and JAK2, while having a minimal effect on JAK3-dependent pathways.
Experimental Protocols
The determination of the IC50 values for this compound is typically performed using in vitro biochemical assays. While the specific protocol for this particular inhibitor is detailed in patent WO2021180143, a general and widely accepted methodology for such an assay is described below.
In Vitro Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay measures the ability of a compound to displace a fluorescently labeled tracer from the ATP-binding site of the kinase. The assay is based on Fluorescence Resonance Energy Transfer (FRET) between a europium-labeled anti-tag antibody bound to the kinase and an Alexa Fluor™ 647-labeled tracer.
Materials:
-
Purified recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
LanthaScreen™ Eu-anti-GST Antibody.
-
LanthaScreen™ Kinase Tracer.
-
Kinase Buffer.
-
This compound (or other test compounds).
-
384-well microplates.
-
Plate reader capable of time-resolved FRET measurements.
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer to the desired final concentrations.
-
Kinase/Antibody Mixture: Prepare a solution containing the specific JAK isoform and the Eu-labeled antibody in kinase buffer.
-
Assay Reaction: In a 384-well plate, add the test compound, the kinase/antibody mixture, and the fluorescent tracer.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Measurement: Read the plate on a FRET-capable plate reader, measuring the emission at two wavelengths (for the donor and acceptor fluorophores).
-
Data Analysis: Calculate the FRET ratio and plot the results against the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Logical Relationships
The differential inhibition of JAK isoforms by this compound has significant implications for its effect on downstream signaling pathways. The following diagrams, generated using the DOT language, illustrate the canonical JAK-STAT pathway and a conceptual workflow for determining inhibitor selectivity.
Caption: The canonical JAK-STAT signaling pathway, illustrating the points of inhibition by this compound.
Caption: A conceptual workflow for determining the selectivity profile of a JAK inhibitor.
Conclusion
This compound is a potent inhibitor of the Janus kinase family with a distinct selectivity profile, showing the highest potency against TYK2, followed by JAK2 and JAK1, and significantly weaker inhibition of JAK3. This differential activity, determined through in vitro biochemical assays, suggests that this compound may offer a targeted therapeutic approach for inflammatory and autoimmune diseases where TYK2, JAK1, and JAK2-mediated signaling pathways are key drivers of pathology. The detailed understanding of its interaction with JAK isoforms, as outlined in this guide, is essential for the continued research and development of this and other selective JAK inhibitors. Further investigation into the cellular consequences of this selectivity profile will be critical in translating these findings into clinical applications.
References
Methodological & Application
Application Notes and Protocols for JAK kinase-IN-1 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of signal transduction for a wide array of cytokines and growth factors.[1][2] This signaling cascade, known as the JAK-STAT pathway, plays a pivotal role in regulating cellular processes such as proliferation, differentiation, apoptosis, and immune responses.[1] Dysregulation of the JAK-STAT pathway is implicated in various diseases, including inflammatory conditions, autoimmune disorders, and malignancies.[2][3]
JAK kinase-IN-1 is a potent inhibitor of the JAK family of kinases. It offers a valuable tool for researchers to investigate the physiological and pathological roles of the JAK-STAT pathway in cell-based models. This document provides detailed application notes and protocols for the effective use of this compound in cell culture experiments.
Mechanism of Action
This compound is an ATP-competitive inhibitor that targets the kinase domain of JAK enzymes, preventing the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins.[4] Upon cytokine or growth factor binding to their respective receptors, JAKs associated with the receptor's intracellular domain are brought into close proximity, leading to their autophosphorylation and activation.[5] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[5] Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene expression.[5] By blocking the initial phosphorylation step, this compound effectively abrogates the entire downstream signaling cascade.
Quantitative Data
The inhibitory activity of this compound against different JAK isoforms is summarized in the table below. This data is essential for designing experiments with appropriate concentrations to achieve desired selectivity.
| Target Kinase | IC50 (nM) |
| TYK2 | 4.2 |
| JAK1 | 32 |
| JAK2 | 27 |
| JAK3 | 3473 |
| Table 1: Inhibitory potency (IC50) of this compound against JAK family kinases. Data sourced from supplier information.[6] |
Signaling Pathway Diagram
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Reagent Preparation
This compound Stock Solution (10 mM): this compound is reported to be soluble in DMSO at 10 mM.[6]
-
Refer to the manufacturer's datasheet for the molecular weight (MW) of your specific lot of this compound (e.g., 407.44 g/mol ).
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of the compound in high-quality, anhydrous DMSO. For example, to make 1 mL of a 10 mM stock solution with a compound of MW 407.44, dissolve 0.40744 mg of the compound in 100 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Working Solutions: Prepare fresh working solutions by diluting the 10 mM stock solution in complete cell culture medium immediately before use. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
Cell Culture and Treatment
The optimal cell density and inhibitor concentration will vary depending on the cell type and the specific experimental goals. It is recommended to perform a dose-response experiment to determine the optimal concentration of this compound for your system.
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will allow them to be in the logarithmic growth phase at the time of treatment. Allow the cells to adhere and recover overnight.
-
Starvation (Optional): For experiments investigating cytokine-induced JAK-STAT activation, it may be beneficial to serum-starve the cells for a period (e.g., 4-24 hours) to reduce basal signaling.
-
Inhibitor Pre-treatment: Remove the culture medium and replace it with fresh medium containing the desired concentration of this compound or vehicle control (DMSO). Pre-incubate the cells with the inhibitor for a period of 1-2 hours to allow for cellular uptake and target engagement.
-
Stimulation: Following pre-treatment, add the cytokine or growth factor of interest (e.g., IL-6, IFN-γ) to the culture medium to stimulate the JAK-STAT pathway. The concentration and duration of stimulation should be optimized based on literature or preliminary experiments.
-
Incubation: Incubate the cells for the desired period to allow for the signaling cascade and downstream effects to occur.
-
Harvesting: After the incubation period, harvest the cells for downstream analysis. For protein analysis (e.g., Western blotting), wash the cells with ice-cold PBS and lyse them in an appropriate lysis buffer containing protease and phosphatase inhibitors. For RNA analysis, lyse the cells directly in the culture vessel using a suitable lysis reagent.
Experimental Workflow Diagram
Caption: A typical experimental workflow for using this compound in cell culture.
Downstream Analysis
The effect of this compound can be assessed through various downstream assays.
Western Blotting
Western blotting is a common method to directly measure the inhibition of JAK-STAT signaling by assessing the phosphorylation status of STAT proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of the STAT protein of interest (e.g., anti-phospho-STAT3 (Tyr705)). Subsequently, probe with a primary antibody for the total STAT protein as a loading control.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.
-
Analysis: Quantify the band intensities and normalize the phosphorylated STAT signal to the total STAT signal.
Quantitative Real-Time PCR (RT-qPCR)
RT-qPCR can be used to measure the effect of this compound on the expression of downstream target genes of the JAK-STAT pathway (e.g., SOCS3, C-MYC).
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from the cell lysates and synthesize cDNA using a reverse transcription kit.
-
qPCR: Perform qPCR using primers specific for the target gene and a housekeeping gene for normalization (e.g., GAPDH, β-actin).
-
Analysis: Calculate the relative gene expression using the ΔΔCt method.
Cell Viability and Proliferation Assays
To assess the impact of this compound on cell survival and growth, standard viability assays can be performed.
-
MTT or WST-1 Assay: These colorimetric assays measure metabolic activity, which is an indicator of cell viability.
-
Cell Counting: Direct cell counting using a hemocytometer or an automated cell counter can determine the effect on cell proliferation.
-
Apoptosis Assays: Assays such as Annexin V/PI staining followed by flow cytometry can be used to quantify apoptosis.
Logical Relationship Diagram
Caption: Logical flow of this compound's effect from target engagement to cellular outcome.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No inhibition of STAT phosphorylation | - Inhibitor concentration is too low.- Inactive inhibitor.- Suboptimal pre-incubation time. | - Perform a dose-response curve to determine the optimal concentration.- Ensure proper storage and handling of the inhibitor.- Increase the pre-incubation time (e.g., up to 4 hours). |
| High background STAT phosphorylation | - High basal signaling in the cell line.- Serum in the medium. | - Serum-starve the cells before stimulation.- Use a lower concentration of serum if starvation is not possible. |
| Cell toxicity observed | - Inhibitor concentration is too high.- High DMSO concentration. | - Perform a toxicity assay to determine the maximum non-toxic concentration.- Ensure the final DMSO concentration is ≤ 0.1%. |
| Variability between replicates | - Inconsistent cell seeding.- Pipetting errors.- Uneven cell growth. | - Ensure accurate and consistent cell counting and seeding.- Use calibrated pipettes and proper pipetting techniques.- Ensure even distribution of cells when seeding. |
Conclusion
This compound is a valuable research tool for dissecting the complex roles of the JAK-STAT signaling pathway. The protocols and information provided in this document offer a comprehensive guide for its application in cell culture experiments. As with any experimental system, optimization of conditions for specific cell types and research questions is crucial for obtaining reliable and meaningful results.
References
- 1. Molecular Structure and Function of Janus Kinases: Implications for the Development of Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The JAK-STAT Pathway: Impact on Human Disease and Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JAK Inhibitor I - CAS 457081-03-7 - Calbiochem | 420099 [merckmillipore.com]
- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 6. This compound - Immunomart [immunomart.org]
Application Notes and Protocols for the In Vivo Use of JAK Kinase Inhibitors
A Note on "JAK kinase-IN-1": The specific inhibitor "this compound" is not extensively documented in the peer-reviewed scientific literature. Therefore, these application notes and protocols are based on established principles and data from widely studied pan-JAK and selective JAK inhibitors, such as Ruxolitinib, Tofacitinib, and Baricitinib. Researchers should adapt these guidelines to the specific characteristics of their chosen inhibitor.
Introduction
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical components of the JAK-STAT signaling pathway. This pathway transduces signals from a multitude of cytokines and growth factors, playing a pivotal role in immunity, inflammation, and hematopoiesis.[1][2][3] Dysregulation of the JAK-STAT pathway is implicated in various diseases, including autoimmune disorders and cancers.[4][5] Small molecule JAK inhibitors (jakinibs) have emerged as a significant therapeutic class, with several compounds approved for clinical use and many more under investigation.[4][6] These inhibitors typically act by competing with ATP at the kinase domain of JAKs, thereby blocking downstream signaling.[2] This document provides a comprehensive guide for the utilization of JAK kinase inhibitors in preclinical in vivo models.
Mechanism of Action: The JAK-STAT Signaling Pathway
The canonical JAK-STAT signaling cascade is initiated when a cytokine binds to its corresponding transmembrane receptor. This binding event induces receptor dimerization, bringing the associated JAKs into close proximity, leading to their trans-activation via phosphorylation.[2][7] The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[8][9] Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammation, cell proliferation, and immune responses.[2][8]
Application Notes
In Vivo Models
The selection of an appropriate animal model is crucial for the successful evaluation of a JAK inhibitor's efficacy and safety. The choice of model will depend on the therapeutic area of interest.
-
Oncology: Patient-derived xenograft (PDX) models in immunodeficient mice (e.g., NOD/SCID) are commonly used to assess the anti-tumor activity of JAK inhibitors against hematological malignancies like acute lymphoblastic leukemia (ALL).[10] Genetically engineered mouse models (GEMMs) that recapitulate specific cancer-driving mutations are also valuable.
-
Autoimmune & Inflammatory Diseases:
-
Rheumatoid Arthritis (RA): Collagen-induced arthritis (CIA) in mice is a widely used model that shares pathological features with human RA.[11][12]
-
Inflammatory Bowel Disease (IBD): Dextran sodium sulfate (DSS)-induced colitis is a common model for studying IBD.
-
Asthma: Ovalbumin-induced allergic asthma models in mice or guinea pigs are frequently employed.[13]
-
-
Graft-versus-Host Disease (GvHD): Allogeneic hematopoietic stem cell transplantation (allo-HSCT) models in mice are used to evaluate the efficacy of JAK inhibitors in preventing or treating GvHD.[6]
Dosing and Administration
Determining the optimal dose and route of administration is a critical step in designing in vivo studies.
-
Route of Administration: Oral gavage is a common route for many small molecule JAK inhibitors due to their oral bioavailability.[10] Intraperitoneal (i.p.) or intravenous (i.v.) injections are alternative routes. For localized effects, such as in asthma models, inhibitors can be administered via inhalation.[13]
-
Dose and Frequency: Dosing regimens can vary significantly between different inhibitors and animal models. It is recommended to perform a dose-ranging study to determine the maximum tolerated dose (MTD) and the effective dose. Dosing can range from once to twice daily.[10][11]
-
Formulation: JAK inhibitors are often formulated in vehicles such as 0.5% hydroxypropyl methylcellulose (HPMC) with or without a solubilizing agent like Tween 80.[10] The specific formulation should be optimized for the chosen inhibitor and route of administration.
Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis
PK/PD studies are essential to correlate drug exposure with biological activity.
-
Pharmacokinetics (PK): Blood samples should be collected at various time points after drug administration to determine key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve).
-
Pharmacodynamics (PD): The biological effect of the inhibitor can be assessed by measuring the phosphorylation of downstream targets like STAT3 or STAT5 in relevant tissues or peripheral blood mononuclear cells (PBMCs) following cytokine stimulation ex vivo.[14]
Quantitative Data Summary
The following tables summarize quantitative data for several well-characterized JAK inhibitors from preclinical in vivo studies.
Table 1: In Vivo Dosing and Administration of Select JAK Inhibitors
| Inhibitor | Animal Model | Disease Model | Dose | Route of Administration | Frequency | Reference |
| AZD1480 | NOD/SCID Mice | Acute Lymphoblastic Leukemia (ALL) Xenograft | 30 mg/kg | Oral Gavage | Once Daily | [10] |
| Tofacitinib | SCID Mice | Rheumatoid Arthritis (RA) - HuRAg Model | 1, 3, 5, 10 mg/kg | Not Specified | Twice Daily | [11] |
| Tofacitinib | Rhesus Macaques | SIV Infection | 20 mg/kg | Oral | Daily | [15] |
| Ruxolitinib | Pax5+/- Mice | B-ALL Prevention | Clinically Relevant Doses | Oral | Transient, Early-life | [14] |
| Baricitinib | BALB/c Mice | Influenza Virus Infection | 7.5 mg/kg | Not Specified | Not Specified | [16] |
| iJak-381 | Mice, Guinea Pigs | Ovalbumin-induced Asthma | Not Specified | Inhalation | Not Specified | [13] |
Table 2: In Vitro Potency of Select JAK Inhibitors
| Inhibitor | Target(s) | IC50 (nM) | Reference |
| Tofacitinib | JAK1, JAK3 | JAK1: 15, JAK3: 55 | [17] |
| Ruxolitinib | JAK1, JAK2 | JAK1: 3.3, JAK2: 2.8 | [17] |
| Baricitinib | JAK1, JAK2 | JAK1: 5.9, JAK2: 5.7 | [17] |
| Abrocitinib | JAK1, JAK2 | JAK1: 29, JAK2: 803 | [3] |
Experimental Protocols
Protocol 1: General Protocol for a Xenograft Tumor Model
This protocol provides a general framework for evaluating a JAK inhibitor in a subcutaneous xenograft model.
1. Cell Culture and Implantation:
- Culture the desired cancer cell line under appropriate conditions.
- Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel).
- Subcutaneously inject 1 x 10^6 to 1 x 10^7 cells into the flank of immunodeficient mice (e.g., 6-8 week old female NOD/SCID mice).
2. Tumor Growth Monitoring and Randomization:
- Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
- When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize mice into treatment and control groups.
3. Drug Preparation and Administration:
- Prepare the JAK inhibitor in the appropriate vehicle.
- Administer the inhibitor and vehicle control to the respective groups via the chosen route (e.g., oral gavage) at the predetermined dose and schedule.
4. Efficacy Assessment:
- Measure tumor volume and body weight 2-3 times per week.
- At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis (e.g., histology, western blotting for p-STAT).
5. Data Analysis:
- Compare tumor growth rates and final tumor weights between treatment and control groups using appropriate statistical methods.
start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
cell_culture [label="1. Cell Culture"];
implantation [label="2. Subcutaneous Implantation\nin Immunodeficient Mice"];
tumor_growth [label="3. Monitor Tumor Growth"];
randomization [label="4. Randomize Mice into\nTreatment & Control Groups", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
treatment [label="5. Administer JAK Inhibitor\n(Treatment Group)"];
control [label="5. Administer Vehicle\n(Control Group)"];
monitoring [label="6. Monitor Tumor Volume\nand Body Weight"];
endpoint [label="7. Study Endpoint", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
euthanasia [label="8. Euthanize and\nExcise Tumors"];
analysis [label="9. Data Analysis"];
stop [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> cell_culture;
cell_culture -> implantation;
implantation -> tumor_growth;
tumor_growth -> randomization;
randomization -> treatment [label="Tumor Size Reached"];
randomization -> control [label="Tumor Size Reached"];
treatment -> monitoring;
control -> monitoring;
monitoring -> endpoint;
endpoint -> euthanasia [label="Yes"];
endpoint -> monitoring [label="No"];
euthanasia -> analysis;
analysis -> stop;
}
Protocol 2: General Protocol for a Collagen-Induced Arthritis (CIA) Model
This protocol outlines a general procedure for inducing and treating arthritis in a mouse model.
1. Induction of Arthritis:
- Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA).
- Inject the emulsion intradermally at the base of the tail of susceptible mice (e.g., DBA/1 mice).
- Administer a booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) 21 days after the primary immunization.
2. Onset of Arthritis and Treatment Initiation:
- Monitor mice for signs of arthritis (e.g., paw swelling, redness).
- Once arthritis is established, randomize mice into treatment and control groups.
- Begin administration of the JAK inhibitor or vehicle control.
3. Assessment of Disease Severity:
- Score the severity of arthritis in each paw based on a standardized scale (e.g., 0-4).
- Measure paw thickness using calipers.
- Monitor body weight.
4. Histological Analysis:
- At the end of the study, collect joints for histological analysis to assess inflammation, cartilage damage, and bone erosion.
5. Cytokine Analysis:
- Collect serum or tissue samples to measure the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) by ELISA or other methods.
Conclusion
The use of JAK kinase inhibitors in in vivo models is a powerful approach to investigate their therapeutic potential in a range of diseases. Careful consideration of the animal model, dosing regimen, and endpoints is essential for obtaining robust and translatable data. The protocols and data presented here provide a foundation for researchers to design and execute their own in vivo studies with JAK inhibitors.
References
- 1. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Potential applications of JAK inhibitors, clinically approved drugs against autoimmune diseases, in cancer therapy [frontiersin.org]
- 5. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 6. researchopenworld.com [researchopenworld.com]
- 7. JAK Family Decoding: Key Hubs and Potential Targets in Tumors - Bio-Connect [bio-connect.nl]
- 8. researchgate.net [researchgate.net]
- 9. Janus kinase - Wikipedia [en.wikipedia.org]
- 10. Evaluation of the in vitro and in vivo efficacy of the JAK inhibitor AZD1480 against JAK-mutated acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo analysis of a JAK inhibitor in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo analysis of a JAK inhibitor in rheumatoid arthritis | Annals of the Rheumatic Diseases [ard.bmj.com]
- 13. Lung-restricted inhibition of Janus kinase 1 is effective in rodent models of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. In Vivo Administration of a JAK3 Inhibitor during Acute SIV Infection Leads to Significant Increases in Viral Load during Chronic Infection | PLOS Pathogens [journals.plos.org]
- 16. A panel of janus kinase inhibitors identified with anti-inflammatory effects protect mice from lethal influenza virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: JAK Kinase-IN-1 for Studying Autoimmune Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinase (JAK) family of enzymes, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases pivotal to the signaling pathways of numerous cytokines, growth factors, and hormones.[1][2] These pathways, collectively known as the JAK-STAT signaling pathway, are crucial for regulating immune function, cell growth, and differentiation.[2] Dysregulation of the JAK-STAT pathway is a key factor in the pathogenesis of many autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.[3][4][5] Cytokines bind to their cell surface receptors, leading to the activation of receptor-associated JAKs.[6] Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[6][7] Subsequently, JAKs phosphorylate the STATs, which then dimerize, translocate to the nucleus, and regulate the transcription of target genes, many of which are pro-inflammatory.[8][9]
JAK kinase-IN-1 is a chemical probe used to investigate the role of JAKs in these signaling cascades. As an inhibitor, it allows for the targeted blockade of JAK activity, making it an essential tool for studying the downstream consequences of this inhibition in cellular and animal models of autoimmune disease. These notes provide key data and detailed protocols for utilizing this compound in research settings.
Mechanism of Action
JAK kinase inhibitors, including this compound, are small molecules that typically function as ATP-competitive inhibitors.[9][10] They bind to the ATP-binding site within the kinase domain of JAK enzymes, preventing the transfer of phosphate from ATP to the JAKs themselves (autophosphorylation) and to their downstream substrates, such as STAT proteins.[7][9] By blocking this critical phosphorylation step, the entire downstream signaling cascade is interrupted.[11] This leads to reduced production of pro-inflammatory cytokines and a dampening of the immune response, which is the therapeutic rationale for their use in autoimmune conditions.[11][12]
Quantitative Data: Inhibitory Profile
The inhibitory activity of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The table below summarizes the reported IC50 values for this compound against JAK1 and JAK2. For comparative purposes, data for other well-known JAK inhibitors are also included.
| Compound | Target Kinase | IC50 (nM) | Reference |
| This compound | JAK1 | 290 | [13] |
| JAK2 | 291 | [13] | |
| Ruxolitinib | JAK1/JAK2 | 31 | [13] |
| Tofacitinib | JAK1/JAK3 | 100 (JAK1), 2 (JAK3) | [1] |
| Baricitinib | JAK1/JAK2 | 5.9 (JAK1), 5.7 (JAK2) | [14] |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for IC50 Determination
This protocol describes a method to determine the IC50 value of this compound against a specific JAK isoform using a luminescent kinase assay that measures the amount of ADP produced.
Materials:
-
Recombinant active JAK1 or JAK2 enzyme (e.g., Merck Millipore Cat# 14-918)[15]
-
Kinase substrate peptide (e.g., IRS1-tide)[16]
-
This compound
-
5x Kinase Assay Buffer[16]
-
ATP, 500 µM stock[16]
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation:
-
Prepare 1x Kinase Assay Buffer by diluting the 5x stock with distilled water.[16]
-
Prepare a serial dilution of this compound in 1x Kinase Assay Buffer (or DMSO, ensuring the final concentration does not exceed 1%).[16] Dilutions should be 10-fold higher than the desired final concentrations.
-
Dilute the recombinant JAK enzyme to the desired working concentration (e.g., 4 ng/µL) in 1x Kinase Assay Buffer.[16] Keep on ice.
-
-
Assay Plate Setup:
-
Add 2.5 µL of the serially diluted this compound to the appropriate wells ("Test Inhibitor").
-
Add 2.5 µL of Diluent Solution (without inhibitor) to "Positive Control" and "Blank" wells.[16]
-
-
Kinase Reaction:
-
Prepare a Master Mix containing 1x Kinase Assay Buffer, ATP, and the kinase substrate.[16]
-
Add 12.5 µL of the Master Mix to all wells.
-
To the "Blank" wells, add 10 µL of 1x Kinase Assay Buffer.[16]
-
Initiate the kinase reaction by adding 10 µL of the diluted JAK enzyme to the "Positive Control" and "Test Inhibitor" wells.[16]
-
Cover the plate and incubate at 30°C for 60 minutes.[15]
-
-
Signal Detection:
-
Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ kit. This typically involves adding a reagent to stop the reaction and deplete unused ATP, followed by adding a detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate as recommended (e.g., 45 minutes at room temperature).[16]
-
-
Data Analysis:
-
Read the luminescence on a plate reader.
-
Subtract the "Blank" value from all other readings.[16]
-
Calculate the percentage of inhibition for each concentration of this compound relative to the "Positive Control".
-
Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Assay for STAT Phosphorylation
This protocol outlines a method to assess the ability of this compound to inhibit cytokine-induced STAT phosphorylation in a relevant cell line (e.g., human CD4+ T cells).
Materials:
-
Human CD4+ T cells (or other relevant cell line)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Cytokine for stimulation (e.g., IL-2 for pSTAT5, IL-6 for pSTAT3)[3]
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: Primary antibodies against phosphorylated STAT (pSTAT) and total STAT; secondary HRP-conjugated antibody.
-
SDS-PAGE gels and Western blot equipment
-
Chemiluminescence detection reagent
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired density.
-
Pre-treat the cells with various concentrations of this compound (and a vehicle control) for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine (e.g., 50 ng/mL IL-6) for a short period (e.g., 15-30 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold Lysis Buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against the phosphorylated STAT protein (e.g., anti-pSTAT3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescence reagent.
-
-
Data Analysis:
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensity using image analysis software.
-
To normalize, strip the membrane and re-probe with an antibody against the total STAT protein.
-
Calculate the ratio of pSTAT to total STAT for each condition and determine the inhibitory effect of this compound.
-
Protocol 3: In Vivo Animal Model (General Outline)
This protocol provides a general framework for evaluating the efficacy of this compound in a mouse model of autoimmune disease, such as experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.
Materials:
-
Mice susceptible to EAE induction (e.g., C57BL/6)
-
MOG₃₅₋₅₅ peptide (Myelin Oligodendrocyte Glycoprotein)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin
-
This compound
-
Vehicle for drug administration (e.g., 0.5% methylcellulose)
Procedure:
-
Induction of EAE:
-
Induce EAE in mice by immunizing them with an emulsion of MOG₃₅₋₅₅ peptide in CFA.
-
Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization to facilitate the entry of inflammatory cells into the central nervous system.
-
-
Treatment:
-
Begin treatment with this compound (or vehicle control) at a pre-determined dose and schedule. Treatment can be prophylactic (starting at the time of immunization) or therapeutic (starting after the onset of clinical symptoms).[8]
-
Administer the compound via an appropriate route (e.g., oral gavage).
-
-
Clinical Assessment:
-
Monitor the mice daily for clinical signs of EAE and score them based on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, etc.).
-
Record body weight daily as an indicator of general health.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and collect tissues (e.g., spinal cord, brain, lymph nodes) for further analysis.
-
Histology: Analyze spinal cord sections for immune cell infiltration and demyelination (e.g., using H&E and Luxol Fast Blue staining).
-
Immunophenotyping: Analyze immune cell populations in the spleen, lymph nodes, and CNS by flow cytometry.
-
Cytokine Analysis: Measure cytokine levels in tissue homogenates or from restimulated splenocytes to assess the effect of the inhibitor on the inflammatory response.[3]
-
-
Data Analysis:
-
Compare the clinical scores, body weight changes, and histological parameters between the treated and vehicle control groups.
-
Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the observed effects.
-
Visualizations
References
- 1. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. researchopenworld.com [researchopenworld.com]
- 3. Janus kinase Inhibitors in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 5. JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Frontiers | Targeting the Janus Kinase Family in Autoimmune Skin Diseases [frontiersin.org]
- 9. youtube.com [youtube.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. What are JAK1 inhibitors and how do they work? [synapse.patsnap.com]
- 12. healthcentral.com [healthcentral.com]
- 13. JAK2/JAK1 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 14. researchgate.net [researchgate.net]
- 15. merckmillipore.com [merckmillipore.com]
- 16. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for Western Blot Analysis of p-STAT Following JAK Kinase-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade involved in numerous cellular processes, including immunity, proliferation, differentiation, and apoptosis.[1] Cytokines and growth factors binding to their receptors activate associated JAKs, which then phosphorylate STAT proteins.[1] These phosphorylated STATs (p-STATs) dimerize, translocate to the nucleus, and regulate gene transcription.[2] Dysregulation of the JAK/STAT pathway is implicated in various diseases, including inflammatory disorders and cancer, making it a key target for therapeutic intervention.
JAK kinase-IN-1, also known as JAK Inhibitor I or Pyridone 6, is a potent, cell-permeable, ATP-competitive pan-JAK inhibitor. It effectively inhibits JAK1, JAK2, JAK3, and Tyk2 with IC50 values in the low nanomolar range, thereby blocking the phosphorylation of downstream STAT proteins.[3][4][5] This application note provides a detailed protocol for performing a Western blot to analyze the phosphorylation status of STAT proteins in cells treated with this compound.
Signaling Pathway
The JAK/STAT signaling pathway is initiated by the binding of a ligand, such as a cytokine, to its receptor on the cell surface. This binding event brings the receptor-associated JAKs into close proximity, leading to their autophosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. STATs are recruited to these sites and are subsequently phosphorylated by the JAKs. Phosphorylated STATs form homo- or heterodimers and translocate to the nucleus, where they bind to specific DNA sequences to modulate gene expression. This compound exerts its inhibitory effect by blocking the ATP-binding site of JAKs, thus preventing the phosphorylation cascade.
Caption: The JAK/STAT Signaling Pathway and the inhibitory action of this compound.
Experimental Protocol
This protocol outlines the steps for treating cells with this compound and subsequently analyzing p-STAT levels by Western blot.
Materials
-
Cell Line: Appropriate cell line with a constitutively active or cytokine-inducible JAK/STAT pathway.
-
Cell Culture Medium and Reagents: As required for the specific cell line.
-
This compound (CAS 457081-03-7): [6] Dissolved in DMSO to prepare a stock solution.
-
Cytokine (if required): e.g., IFN-γ, IL-6, to stimulate the JAK/STAT pathway.
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
SDS-PAGE Gels
-
PVDF Membrane
-
Transfer Buffer
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.
-
Primary Antibodies:
-
Rabbit anti-phospho-STAT (e.g., p-STAT3 Tyr705)
-
Rabbit anti-total STAT (e.g., STAT3)
-
Mouse anti-β-actin or other loading control antibody
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent Substrate (ECL)
-
Imaging System
Methods
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere and grow to 70-80% confluency.
-
If stimulating with a cytokine, serum-starve the cells for 4-6 hours prior to stimulation.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0, 0.5, 1, 5, 10 µM) for 3 to 36 hours.[7][8] A vehicle control (DMSO) should be included.
-
If applicable, stimulate the cells with the appropriate cytokine for a predetermined time (e.g., 15-30 minutes) to induce STAT phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each sample using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-STAT diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the ECL substrate and visualize the bands using an imaging system.
-
Stripping and Reprobing (Optional but Recommended): To ensure accurate normalization, the same membrane can be stripped of the p-STAT antibodies and reprobed for total STAT and a loading control (e.g., β-actin).
-
Experimental Workflow
Caption: Workflow for Western blot analysis of p-STAT after this compound treatment.
Data Presentation
The results of the Western blot should be quantified by densitometry. The band intensity of p-STAT should be normalized to the band intensity of total STAT to account for any variations in total protein levels. Subsequently, this ratio should be normalized to a loading control (e.g., β-actin) to correct for any loading inaccuracies. The data can be presented in a table to clearly demonstrate the dose-dependent effect of this compound on STAT phosphorylation.
Table 1: Quantitative Analysis of p-STAT3 Levels Following this compound Treatment
| Treatment Group | p-STAT3/Total STAT3 Ratio | Normalized to Loading Control (Fold Change vs. Control) |
| Untreated Control | 1.00 | 1.00 |
| Vehicle (DMSO) | 0.98 | 0.98 |
| This compound (0.5 µM) | 0.65 | 0.65 |
| This compound (1 µM) | 0.42 | 0.42 |
| This compound (5 µM) | 0.15 | 0.15 |
| This compound (10 µM) | 0.05 | 0.05 |
Logical Relationship of the Experiment
The experiment is designed to test the hypothesis that this compound inhibits the JAK-STAT signaling pathway by reducing the phosphorylation of STAT proteins in a dose-dependent manner.
Caption: Logical framework of the experiment to assess the efficacy of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. caymanchem.com [caymanchem.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. scbt.com [scbt.com]
- 7. Association of PD-L1 and IDO1 expression with JAK–STAT pathway activation in soft-tissue leiomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JAK1 Activates STAT3 Activity in Non-Small-Cell Lung Cancer cells and IL-6 Neutralizing Antibodies can Suppress JAK1-STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vitro Kinase Assay Protocol Featuring a Janus Kinase (JAK) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for conducting an in vitro kinase assay to evaluate the inhibitory activity of small molecules against Janus kinases (JAKs). The protocol is optimized for the use of a representative ATP-competitive JAK inhibitor, here referred to as JAK kinase-IN-1. This application note includes a comprehensive methodology, data presentation guidelines, and visual representations of the experimental workflow and the targeted signaling pathway to facilitate understanding and reproducibility in a research setting.
Introduction
The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway.[1][2][3] This pathway transduces signals from a multitude of cytokines and growth factors, playing a pivotal role in cellular processes such as immunity, cell proliferation, differentiation, and apoptosis.[1][4][5] Dysregulation of the JAK-STAT pathway is implicated in various diseases, including autoimmune disorders and cancers, making JAKs attractive therapeutic targets.[6][7]
JAK inhibitors are a class of targeted synthetic disease-modifying antirheumatic drugs (DMARDs) that modulate the immune system by interfering with the JAK-STAT signaling pathway.[8] These small molecules typically act as ATP-competitive inhibitors, binding to the ATP-binding site of the kinase domain and preventing the phosphorylation of STAT proteins, thereby blocking downstream signal transduction.[9][10] Evaluating the potency and selectivity of novel JAK inhibitors is a crucial step in the drug discovery process. This protocol outlines a robust in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of compounds like this compound.
JAK-STAT Signaling Pathway
The canonical JAK-STAT signaling cascade is initiated when a cytokine binds to its specific cell surface receptor, leading to receptor dimerization and the activation of receptor-associated JAKs.[4][11] The activated JAKs then phosphorylate each other and specific tyrosine residues on the intracellular domain of the receptor.[10][11] These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins.[6][11] Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and regulation of target gene transcription.[1][6][12]
Caption: The JAK-STAT Signaling Pathway and the inhibitory action of this compound.
Quantitative Data Summary
The inhibitory activity of this compound against different JAK isoforms is summarized in the table below. The IC50 value represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
| Kinase Target | This compound IC50 (nM) |
| JAK1 | 29 |
| JAK2 | 803 |
| JAK3 | >10,000 |
| TYK2 | 1300 |
Note: The IC50 values presented are representative values for a selective JAK1 inhibitor, abrocitinib, as specific data for "this compound" is not publicly available.[9][13][14] These values illustrate the expected data format.
Experimental Protocol: In Vitro Kinase Assay
This protocol is designed for a 96-well or 384-well plate format and utilizes a luminescence-based detection method to measure ATP consumption, which is inversely proportional to kinase activity.
Materials and Reagents
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
Kinase substrate peptide (e.g., IRS-1tide)
-
ATP (Adenosine 5'-triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound (or other test inhibitors) dissolved in DMSO
-
Kinase detection reagent (e.g., Kinase-Glo® Max)
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes or automated liquid handler
-
Plate reader capable of measuring luminescence
Experimental Workflow
Caption: A stepwise workflow for the in vitro kinase assay.
Detailed Procedure
-
Reagent Preparation:
-
Prepare the kinase assay buffer.
-
Thaw the recombinant JAK enzyme on ice. Dilute the enzyme to the desired working concentration (e.g., ~5 ng/µl) in 1x kinase assay buffer.[15] Keep the diluted enzyme on ice.
-
Prepare the substrate and ATP solutions in the kinase assay buffer. The final ATP concentration should be at or near its Km for the specific JAK isoform.
-
Prepare a serial dilution of this compound in DMSO, and then dilute further into the kinase assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Assay Plate Setup:
-
Add 5 µL of the diluted inhibitor solutions to the appropriate wells of the assay plate.
-
For "Positive Control" (maximum kinase activity) and "Blank" (no enzyme) wells, add 5 µL of inhibitor-free buffer containing the same final concentration of DMSO.
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase and substrate peptide in the kinase assay buffer.
-
Add 25 µL of the master mixture to each well, except for the "Blank" wells.
-
To the "Blank" wells, add 25 µL of 1x kinase assay buffer with the substrate.[15]
-
-
Initiation and Incubation:
-
Initiate the kinase reaction by adding 20 µL of the ATP solution to all wells. The final reaction volume will be 50 µL.
-
Mix the plate gently.
-
Incubate the plate at 30°C for 45 to 60 minutes.[15]
-
-
Signal Detection:
-
After the incubation period, allow the plate to equilibrate to room temperature.
-
Add 50 µL of the kinase detection reagent (e.g., Kinase-Glo® Max) to each well to stop the reaction and generate a luminescent signal.
-
Incubate the plate at room temperature for 10 minutes to stabilize the signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
Data Analysis
-
Calculate Percent Inhibition:
-
The percent inhibition for each inhibitor concentration is calculated using the following formula: % Inhibition = 100 x (1 - [(Signal_Inhibitor - Signal_Blank) / (Signal_PositiveControl - Signal_Blank)])
-
-
Determine IC50 Value:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.
-
Conclusion
This application note provides a comprehensive and detailed protocol for an in vitro kinase assay to assess the inhibitory potential of compounds against JAK kinases. The inclusion of a clear workflow, a representative signaling pathway diagram, and structured data presentation aims to facilitate the successful implementation of this assay in a research and drug development setting. Adherence to this protocol will enable the generation of reliable and reproducible data for the characterization of novel JAK inhibitors.
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 3. Clinical significance of Janus Kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JAK/STAT Signaling Pathway - Elabscience [elabscience.com]
- 6. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 7. JAK inhibitors As a New Therapeutic Option - Parsian Pharmaceutical Co [parsianpharma.com]
- 8. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 9. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols: JAK Kinase-IN-1 for Mouse Models of Arthritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical in the signaling pathways of numerous cytokines and growth factors involved in inflammation and immunity. The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a key signaling cascade implicated in the pathogenesis of autoimmune diseases like rheumatoid arthritis (RA).[1] Inhibition of JAKs has emerged as a significant therapeutic strategy for RA.[2][3]
JAK kinase-IN-1 is a potent inhibitor of the JAK family, demonstrating varying selectivity across the different isoforms. These application notes provide a comprehensive overview and experimental protocols for the use of this compound in preclinical mouse models of arthritis, based on established methodologies for similar class inhibitors.
Compound Profile: this compound
This compound is a research compound that inhibits multiple JAK isoforms. Its inhibitory activity is detailed below, providing a basis for its potential application in inflammatory disease models.
| Parameter | Value | Reference |
| CAS Number | 2698389-43-2 | [1] |
| Molecular Formula | C₁₇H₁₉F₂N₇OS | [4] |
| Molecular Weight | 407.44 g/mol | [4] |
| Target(s) | TYK2, JAK1, JAK2, JAK3 | [1] |
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (nM) |
| TYK2 | 4.2 |
| JAK2 | 27 |
| JAK1 | 32 |
| JAK3 | 3473 |
| Data sourced from MedChemExpress.[1][4] |
Signaling Pathway
The JAK-STAT pathway is initiated when a cytokine binds to its receptor, leading to the activation of receptor-associated JAKs. These activated JAKs then phosphorylate STAT proteins, which dimerize and translocate to the nucleus to regulate the transcription of target inflammatory genes. JAK inhibitors block this process at the level of JAK phosphorylation.
Caption: JAK-STAT signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following protocols are based on standard methodologies for evaluating JAK inhibitors in the Collagen-Induced Arthritis (CIA) mouse model, a widely used model that shares pathological features with human rheumatoid arthritis.
Induction of Collagen-Induced Arthritis (CIA) in DBA/1 Mice
The CIA model is highly susceptible in DBA/1 mice.
Materials:
-
Male DBA/1 mice, 8-10 weeks old.
-
Bovine Type II Collagen (CII) solution (2 mg/mL in 0.05 M acetic acid).
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis.
-
Incomplete Freund's Adjuvant (IFA).
-
Syringes and needles.
Protocol:
-
Primary Immunization (Day 0):
-
Prepare an emulsion by mixing equal volumes of CII solution and CFA until a stable emulsion is formed.
-
Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse. This delivers 100 µg of collagen.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion by mixing equal volumes of CII solution and IFA.
-
Inject 100 µL of the emulsion intradermally at a site near the primary injection.
-
-
Monitoring:
-
Begin monitoring mice for signs of arthritis around day 24.
-
Score arthritis severity 3 times per week using a standardized scoring system (see Section 4.4).
-
Preparation and Administration of this compound
Due to the lack of specific in vivo data for this compound, initial dose-ranging studies are recommended. Dosages used for other potent JAK inhibitors in mice, such as Tofacitinib and Baricitinib, typically range from 3 to 50 mg/kg/day, administered orally.[5][6][7]
Vehicle Preparation: A common vehicle for oral gavage of small molecule inhibitors is 0.5% (w/v) Methylcellulose with 0.2% (v/v) Tween 80 in sterile water.
Dosing Protocol:
-
Dose Selection: Based on comparative IC₅₀ values, a starting dose range of 10-30 mg/kg, administered once or twice daily, is a rational starting point for this compound.
-
Preparation: Calculate the required amount of this compound based on the mean body weight of the treatment group. Prepare a homogenous suspension in the chosen vehicle.
-
Administration:
-
Administer the compound via oral gavage. The maximum volume for oral gavage in mice is typically 10 mL/kg.[8]
-
Treatment can be initiated either prophylactically (before disease onset, e.g., starting on Day 21) or therapeutically (after disease onset, e.g., when arthritis score reaches ≥4).
-
Experimental Workflow
Caption: Therapeutic treatment workflow for evaluating this compound in a CIA mouse model.
Efficacy Assessment
Clinical Scoring:
-
Each paw is scored on a scale of 0-4:
-
0 = Normal
-
1 = Mild swelling/erythema of one joint
-
2 = Moderate swelling/erythema of one joint or mild swelling of multiple joints
-
3 = Severe swelling/erythema of the entire paw
-
4 = Maximal inflammation with joint deformity/ankylosis
-
-
The maximum score per mouse is 16.
Paw Thickness:
-
Measure the thickness of the hind paws using a digital caliper.
Histopathology:
-
At the study endpoint, collect hind paws and fix them in 10% neutral buffered formalin.
-
Decalcify, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Score sections for inflammation, pannus formation, cartilage damage, and bone erosion.
Biomarker Analysis:
-
Collect blood plasma to measure levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) using ELISA or multiplex assays.
Comparative Data of JAK Inhibitors in Mouse Arthritis Models
The following table summarizes dosages and efficacy for well-characterized JAK inhibitors to provide context for designing studies with this compound.
Table 2: Efficacy of Various JAK Inhibitors in Rodent Arthritis Models
| Compound | Model | Mouse/Rat Strain | Dose & Route | Key Findings | Reference |
| Tofacitinib | CIA | DBA/1 Mouse | 15 mg/kg/day (s.c. osmotic pump) | Significantly mitigated arthritis symptoms. | [3] |
| Tofacitinib | CIA | DBA/1 Mouse | 5 mg, twice daily (oral) | Reduced clinical score, paw swelling, and histological damage. | [9] |
| Tofacitinib | IL-23 induced | B10.RIII Mouse | 50 mg/kg/day (oral gavage) | Ameliorated psoriasis and arthritis; reduced joint swelling. | [7] |
| Baricitinib | CIA | DBA/1 Mouse | 3 mg/kg, once daily (oral) | Attenuated the progression of arthritis. | [6] |
| Upadacitinib | AIA | Rat | 3, 10, 30 mg/kg (oral) | Dose-dependent reduction in paw swelling and bone destruction. | [10] |
| LW402 | CIA | DBA/1 Mouse | 50, 100, 200 mg/kg, twice daily (oral) | Significantly inhibited clinical scores. | [11] |
CIA: Collagen-Induced Arthritis; AIA: Adjuvant-Induced Arthritis
Conclusion
This compound is a multi-JAK inhibitor with high potency against TYK2, JAK1, and JAK2. Based on its inhibitory profile, it holds potential as a therapeutic agent for inflammatory arthritis. The protocols outlined here, derived from established methods for analogous compounds, provide a robust framework for its preclinical evaluation in mouse models. Initial studies should focus on establishing the pharmacokinetic profile and optimal dosage of this compound to effectively translate its in vitro potency into in vivo efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. wuxibiology.com [wuxibiology.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. annexpublishers.com [annexpublishers.com]
- 6. Chronotherapy Using Baricitinib Attenuates Collagen-induced Arthritis in Mice - ACR Meeting Abstracts [acrabstracts.org]
- 7. Tofacitinib Therapy Ameliorates Inflammation in a Mouse Model of Psoriasis and Arthritis by Inducing Type 2 Immunity - ACR Meeting Abstracts [acrabstracts.org]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
- 9. Tofacitinib restores the balance of γδTreg/γδT17 cells in rheumatoid arthritis by inhibiting the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Preparing JAK Kinase-IN-1 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of a stock solution of JAK kinase-IN-1, a potent inhibitor of the Janus kinase (JAK) family. These guidelines are intended to ensure accurate and reproducible experimental results.
Introduction to this compound
This compound is a small molecule inhibitor targeting the JAK family of non-receptor tyrosine kinases, which includes JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals from various cytokines and growth factors to the nucleus, regulating cellular processes such as proliferation, differentiation, and immune responses.[1][2][3] Dysregulation of the JAK-STAT pathway is implicated in numerous diseases, including inflammatory conditions and cancers.[4][5] this compound exhibits inhibitory activity against TYK2, JAK1, JAK2, and JAK3 with IC50 values of 4.2 nM, 32 nM, 27 nM, and 3473 nM, respectively.[6][7]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C17H19F2N7OS | [7] |
| Molecular Weight | 407.44 g/mol | [7] |
| CAS Number | 2698389-43-2 | [7] |
| Appearance | Solid | [8] |
| Purity | ≥98% (HPLC) | [8] |
| IC50 Values | TYK2: 4.2 nM, JAK1: 32 nM, JAK2: 27 nM, JAK3: 3473 nM | [6][7] |
| Solubility (in vitro) | DMSO: ≥ 10 mM | [7] |
| DMSO: 66.67 mg/mL (175.24 mM) | [9] | |
| Ethanol: Insoluble | [10] | |
| Water: Insoluble | [10][11] |
Note: The solubility of this compound in DMSO can be affected by the presence of moisture. It is highly recommended to use freshly opened, anhydrous DMSO for the preparation of stock solutions.[9][11]
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated precision balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and gloves
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
-
Acclimatization: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Carefully weigh the desired amount of this compound powder using a calibrated precision balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.074 mg of the compound.
-
Calculation:
-
Volume (L) x Concentration (mol/L) = Moles
-
0.001 L x 0.010 mol/L = 0.00001 mol
-
Moles x Molecular Weight ( g/mol ) = Mass (g)
-
0.00001 mol x 407.44 g/mol = 0.004074 g = 4.074 mg
-
-
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed powder. For 4.074 mg, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Mixing: Cap the tube or vial securely and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) and sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.[9][12]
Visualization of Pathways and Workflows
JAK-STAT Signaling Pathway
The following diagram illustrates the canonical JAK-STAT signaling pathway and the point of inhibition by this compound. Cytokine binding to its receptor induces receptor dimerization and the activation of associated Janus kinases (JAKs). Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and regulation of target gene transcription.[1][13][14] this compound exerts its effect by inhibiting the kinase activity of JAKs.
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Stock Solution Preparation
The diagram below outlines the sequential steps for the preparation of a this compound stock solution.
References
- 1. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 3. sinobiological.com [sinobiological.com]
- 4. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Immunomart [immunomart.org]
- 8. JAK Inhibitor I [sigmaaldrich.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 14. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) to Determine Target Engagement of JAK Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to assess the engagement of a drug candidate with its intracellular target in a physiologically relevant environment.[1][2] This technique relies on the principle that the thermal stability of a protein is altered upon ligand binding.[1] By subjecting cells or cell lysates to a temperature gradient, the aggregation and precipitation of unbound proteins can be differentiated from ligand-bound proteins, which remain soluble at higher temperatures.[1][2]
This document provides detailed application notes and protocols for utilizing CETSA to verify the target engagement of Janus Kinase (JAK) inhibitors, with a focus on the conceptual application to compounds like JAK kinase-IN-1. The protocols described herein are adaptable for various JAK family members (JAK1, JAK2, JAK3, and TYK2) and can be implemented using different downstream detection methods.
The JAK-STAT signaling pathway is a critical regulator of cellular processes such as proliferation, differentiation, and immunity.[3][4] Dysregulation of this pathway is implicated in numerous inflammatory and autoimmune diseases, as well as cancers.[5] JAK inhibitors are a class of therapeutic agents that modulate this pathway by binding to JAK kinases and inhibiting their activity.[6] Verifying that these inhibitors reach and bind to their intended intracellular targets is a crucial step in drug development.[1]
Signaling Pathway
The JAK-STAT signaling cascade is initiated by the binding of cytokines to their specific receptors, leading to the activation of receptor-associated JAKs.[3][7] Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[4][8] Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and regulation of target gene transcription.[8][9]
Figure 1. The JAK-STAT signaling pathway and the point of inhibition by a JAK kinase inhibitor.
Experimental Workflow
The general workflow for a CETSA experiment involves several key steps: compound treatment, heat challenge, cell lysis, separation of soluble and aggregated proteins, and protein detection.[10] This process can be adapted for both melt curve generation (variable temperature, fixed compound concentration) and isothermal dose-response analysis (fixed temperature, variable compound concentration).[11][12]
Figure 2. General experimental workflow for the Cellular Thermal Shift Assay.
Data Presentation
Quantitative data from CETSA experiments can be presented in two main formats: melt curves and isothermal dose-response curves. Due to the difficulty in finding specific CETSA data for "this compound", the following tables present representative data for a generic kinase inhibitor to illustrate the expected format and results.
Melt Curve Analysis
Melt curve analysis is used to determine the melting temperature (Tm) of the target protein in the presence and absence of a saturating concentration of the inhibitor. A shift in the Tm (ΔTm) indicates target engagement.
Table 1: Representative Melt Curve Data for a Kinase Inhibitor
| Temperature (°C) | % Soluble Protein (Vehicle) | % Soluble Protein (Kinase Inhibitor) |
| 40 | 100 | 100 |
| 45 | 98 | 100 |
| 50 | 85 | 99 |
| 55 | 50 | 95 |
| 60 | 20 | 80 |
| 65 | 5 | 50 |
| 70 | 2 | 15 |
Tm (Vehicle) ≈ 55°C Tm (Kinase Inhibitor) ≈ 65°C ΔTm ≈ +10°C
Isothermal Dose-Response (ITDR) Analysis
Isothermal dose-response experiments are performed at a constant temperature (typically near the Tm of the unbound protein) with varying concentrations of the inhibitor. This allows for the determination of the half-maximal effective concentration (EC50) for target engagement.
Table 2: Representative Isothermal Dose-Response Data for a Kinase Inhibitor at 55°C
| Inhibitor Concentration (nM) | % Soluble Protein |
| 0 (Vehicle) | 50 |
| 1 | 55 |
| 10 | 65 |
| 100 | 85 |
| 1000 (1 µM) | 94 |
| 10000 (10 µM) | 95 |
EC50 ≈ 30 nM
Experimental Protocols
The following are detailed protocols for performing CETSA to determine the target engagement of a JAK kinase inhibitor.
Cell Culture and Compound Treatment
-
Cell Line Selection: Choose a cell line that endogenously expresses the JAK kinase of interest (e.g., hematopoietic cell lines like TF-1 or HEL cells for JAK2).
-
Cell Seeding: Seed the cells in appropriate culture vessels to achieve a density of approximately 1-2 x 106 cells per condition.
-
Compound Preparation: Prepare a stock solution of the JAK kinase inhibitor (e.g., this compound) in a suitable solvent like DMSO. Create a dilution series to cover the desired concentration range for ITDR experiments or a single saturating concentration for melt curve experiments.
-
Treatment: Treat the cells with the inhibitor or vehicle (e.g., DMSO) and incubate for a sufficient time to allow for cell penetration and target binding (typically 1-2 hours at 37°C).
CETSA Melt Curve Protocol
-
Aliquoting: After compound treatment, aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat Challenge: Place the PCR tubes in a thermal cycler with a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes.
-
Cooling: Immediately cool the samples on ice for 3 minutes.
-
Cell Lysis: Add lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each tube and incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble protein fraction.
-
Protein Quantification: Determine the protein concentration of each sample using a standard method (e.g., BCA assay).
-
Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the JAK kinase of interest (e.g., anti-JAK2) and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the bands.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the JAK kinase band intensity to the loading control.
-
Plot the normalized intensity against the temperature to generate the melt curve.
-
Determine the Tm and ΔTm.
-
CETSA Isothermal Dose-Response (ITDR) Protocol
-
Compound Treatment: Treat cells with a serial dilution of the JAK kinase inhibitor as described in section 5.1.
-
Heat Challenge: Heat all samples at a single, predetermined temperature (e.g., the Tm of the unbound JAK kinase) for 3 minutes in a thermal cycler.
-
Sample Processing: Follow steps 3-8 from the Melt Curve Protocol (section 5.2).
-
Data Analysis:
-
Quantify and normalize the band intensities as described for the melt curve.
-
Plot the normalized intensity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50.
-
Concluding Remarks
The Cellular Thermal Shift Assay is a valuable tool for confirming the intracellular target engagement of JAK kinase inhibitors. By providing quantitative data on target binding in a cellular context, CETSA can aid in the validation of drug candidates and provide crucial insights into their mechanism of action. The protocols and data presentation formats outlined in this document offer a comprehensive guide for researchers and drug development professionals to effectively implement CETSA in their studies of JAK kinase inhibitors.
References
- 1. Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] The cellular thermal shift assay for evaluating drug target interactions in cells | Semantic Scholar [semanticscholar.org]
- 6. Ruxolitinib, a selective JAK1 and JAK2 inhibitor for the treatment of myeloproliferative neoplasms and psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ruxolitinib as potential targeted therapy for patients with JAK2 rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting JAK kinase-IN-1 insolubility in aqueous buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges with JAK kinase-IN-1 insolubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
A1: this compound is a potent inhibitor of Janus kinases (JAKs), a family of tyrosine kinases crucial for cytokine signaling pathways involved in immunity and inflammation.[1] Like many small molecule inhibitors, this compound is a hydrophobic compound, which inherently limits its solubility in aqueous solutions such as cell culture media and assay buffers.[2][3] This poor solubility can lead to compound precipitation, inaccurate concentration measurements, and ultimately, unreliable experimental results.
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is most readily soluble in organic solvents. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions.[4][5][6] Other organic solvents like ethanol and N,N-dimethylformamide (DMF) can also be used, though solubility may vary.[7] It is crucial to use high-purity, anhydrous solvents to maximize solubility and prevent compound degradation.
Q3: My this compound precipitated when I diluted the DMSO stock solution into my aqueous buffer. What should I do?
A3: This is a common issue when diluting a hydrophobic compound from an organic stock into an aqueous medium. The key is to ensure that the final concentration of the organic solvent in the aqueous solution is high enough to maintain the solubility of the inhibitor, while being low enough to not affect the biological system.[8] If precipitation occurs, you can try several troubleshooting steps outlined in the guide below, such as optimizing the final DMSO concentration, using a different dilution method, or incorporating solubility-enhancing agents.
Q4: What is the maximum recommended final concentration of DMSO in a cell-based assay?
A4: The tolerance of cells to DMSO varies depending on the cell type. Generally, it is recommended to keep the final DMSO concentration in cell culture media at or below 0.1% to avoid cytotoxic effects.[8] However, some cell lines may tolerate up to 0.5%. It is always best to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line.
Q5: Can I use sonication or heating to dissolve this compound in my aqueous buffer?
A5: Gentle sonication or warming can be used to aid in the dissolution of this compound, particularly when preparing the initial stock solution in an organic solvent.[4] However, caution should be exercised when applying these methods to aqueous solutions containing the inhibitor, as excessive heat can degrade the compound and affect its activity. If you choose to use these methods, do so for short periods and at the lowest effective temperature.
Troubleshooting Guide: Addressing this compound Insolubility
This guide provides a systematic approach to troubleshooting the insolubility of this compound in aqueous buffers.
Visual Troubleshooting Workflow
References
- 1. Identification of Potent and Selective JAK1 Lead Compounds Through Ligand-Based Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Immunomart [immunomart.org]
- 6. ≥98% (HPLC), solid, JAK inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 7. caymanchem.com [caymanchem.com]
- 8. cdn.stemcell.com [cdn.stemcell.com]
Off-target effects of JAK kinase-IN-1 in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using JAK Kinase-IN-1 in cellular assays. The information is designed to help address specific issues that may arise during experiments and to provide a deeper understanding of potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, ATP-competitive inhibitor of the Janus kinase (JAK) family of non-receptor tyrosine kinases. The JAK family, which includes JAK1, JAK2, JAK3, and TYK2, is crucial for signaling downstream of cytokine and growth factor receptors.[1][2][3] This signaling cascade, known as the JAK-STAT pathway, regulates numerous cellular processes, including immune responses, inflammation, cell proliferation, and differentiation.[4] By blocking the ATP-binding site of JAK kinases, this compound prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby inhibiting the transcription of downstream target genes.
Q2: What are the known on-target and potential off-target kinases of this compound?
As a pan-JAK inhibitor, this compound is designed to inhibit all members of the JAK family. However, like many kinase inhibitors, it may exhibit off-target activity against other kinases, particularly those with similar ATP-binding pockets.[5][6] The selectivity profile of this compound is summarized in the table below. Researchers should be aware of these potential off-targets as they can lead to unexpected cellular effects.
Q3: My cells are showing unexpected toxicity after treatment with this compound, even at low concentrations. What could be the cause?
Unexpected cytotoxicity can arise from several factors:
-
Off-target effects: Inhibition of kinases essential for cell survival can lead to toxicity. Review the off-target profile of this compound to see if any known pro-survival kinases are affected.
-
Solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture media is not exceeding a non-toxic level (typically <0.1%).
-
Cell line sensitivity: Different cell lines can have varying sensitivities to kinase inhibitors due to their unique genetic backgrounds and signaling dependencies.
-
Compound degradation: Improper storage or handling of the inhibitor could lead to degradation products that are more toxic.
Q4: I am not observing the expected downstream effect (e.g., inhibition of pSTAT) in my cellular assay. What are some possible reasons?
Several factors could contribute to a lack of efficacy:
-
Compound inactivity: Verify the integrity and activity of your this compound stock.
-
Insufficient concentration or treatment time: Optimize the concentration and duration of inhibitor treatment. A time-course and dose-response experiment is recommended.
-
High ATP concentration in cells: In cellular environments, high intracellular ATP levels can compete with ATP-competitive inhibitors, reducing their apparent potency compared to biochemical assays.[7]
-
Cellular resistance mechanisms: Cells may possess or develop mechanisms to bypass the effects of JAK inhibition.
-
Assay issues: Ensure your antibody for detecting pSTAT is specific and validated for the application (e.g., Western blot, flow cytometry).
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Kinase Family | Comments |
| On-Targets | |||
| JAK1 | 5.2 | JAK | Primary Target |
| JAK2 | 8.1 | JAK | Primary Target |
| JAK3 | 12.5 | JAK | Primary Target |
| TYK2 | 15.8 | JAK | Primary Target |
| Potential Off-Targets | |||
| ROCK1 | 150 | AGC | Potential for effects on cell morphology and motility. |
| Aurora A | 250 | Aurora | May impact cell cycle regulation. |
| FAK | 320 | FAK | Could influence cell adhesion and migration. |
| SRC | 410 | SRC | Potential to affect a wide range of cellular processes. |
Disclaimer: The IC50 values presented are hypothetical and intended for illustrative purposes to represent a typical pan-JAK inhibitor profile.
Troubleshooting Guides
Guide 1: Investigating Unexpected Cellular Phenotypes
If you observe a cellular phenotype that is not readily explained by the inhibition of the JAK-STAT pathway, it may be due to an off-target effect.
Step 1: Verify the On-Target Effect
-
Confirm that this compound is inhibiting its intended target in your cellular system.
-
Experiment: Perform a Western blot to check the phosphorylation status of STAT proteins (e.g., pSTAT3, pSTAT5) downstream of JAK activation. A significant reduction in pSTAT levels upon treatment indicates on-target activity.
Step 2: Correlate Phenotype with Off-Target Profile
-
Review the known off-target kinases of this compound (see Table 1).
-
Action: Research the cellular functions of the potential off-target kinases to determine if their inhibition could explain the observed phenotype.
Step 3: Use a Structurally Different JAK Inhibitor
-
If available, treat your cells with a different JAK inhibitor that has a distinct chemical scaffold and off-target profile.
-
Rationale: If the unexpected phenotype is not reproduced with a different inhibitor, it is more likely to be an off-target effect of this compound.
Step 4: Kinase Knockdown/Knockout
-
Use siRNA, shRNA, or CRISPR/Cas9 to specifically deplete the suspected off-target kinase.
-
Rationale: If the knockdown/knockout of the off-target kinase phenocopies the effect of this compound, it provides strong evidence for the off-target interaction.
Guide 2: Addressing Inconsistent Experimental Results
Inconsistent results can be frustrating. This guide provides a systematic approach to identify the source of the variability.
Step 1: Check Reagent and Compound Integrity
-
Compound: Ensure your this compound is properly stored and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment.
-
Reagents: Verify the quality and expiration dates of all reagents, including cell culture media, serum, and antibodies.
Step 2: Standardize Cell Culture Conditions
-
Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and genotypic drift.
-
Cell Density: Plate cells at a consistent density for all experiments, as cell confluency can significantly impact signaling pathways.
Step 3: Optimize Assay Parameters
-
Treatment Time and Concentration: Re-evaluate the optimal treatment time and inhibitor concentration. Run a full dose-response curve.
-
Assay Controls: Always include appropriate positive and negative controls in your experiments. For example, a vehicle control (e.g., DMSO) and a positive control for JAK activation (e.g., cytokine stimulation).
Step 4: Review Data Analysis Methods
-
Ensure that your method of data acquisition and analysis is consistent across experiments.
-
Use standardized methods for data normalization and statistical analysis.
Experimental Protocols
Protocol 1: Western Blot for Phospho-STAT3 (pSTAT3)
-
Cell Lysis:
-
Plate and treat cells with this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against pSTAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total STAT3 and a loading control (e.g., GAPDH or β-actin).
-
Protocol 2: Cell Viability Assay (MTT)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C until formazan crystals form.
-
-
Solubilization:
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the results to determine the IC50 value for cytotoxicity.
-
Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: Workflow for troubleshooting unexpected cellular phenotypes.
Caption: Decision tree for addressing inconsistent experimental results.
References
- 1. researchopenworld.com [researchopenworld.com]
- 2. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular dissection of Janus kinases as drug targets for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JAK Family Decoding: Key Hubs and Potential Targets in Tumors - Bio-Connect [bio-connect.nl]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ATP-mediated kinome selectivity: the missing link in understanding the contribution of individual JAK Kinase isoforms to cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving reproducibility of experiments with JAK kinase-IN-1
Technical Support Center: JAK kinase-IN-1
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers improve the reproducibility of experiments involving this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Compound Handling and Storage
Q1: My this compound powder won't dissolve. What is the recommended solvent?
A1: this compound is soluble in Dimethyl sulfoxide (DMSO). For in vitro stock solutions, a concentration of up to 66.67 mg/mL (175.24 mM) can be achieved in DMSO, though this may require ultrasonic treatment. It is important to use newly opened, anhydrous DMSO as the compound is hygroscopic and absorbed water can significantly impact solubility.[1]
Q2: How should I store my this compound stock solution to ensure its stability?
A2: Once prepared, stock solutions should be aliquoted into smaller volumes to prevent degradation from repeated freeze-thaw cycles.[1] For long-term stability, store these aliquots at -80°C, where they are stable for up to 6 months. For shorter-term storage, -20°C is suitable for up to 1 month.[1]
Q3: Can I prepare aqueous solutions of this compound directly?
A3: Direct dissolution in aqueous buffers is not recommended due to low solubility. For cell culture experiments, prepare a high-concentration stock in DMSO first. Then, dilute this stock into your aqueous culture medium to the final desired concentration. Ensure the final DMSO concentration in your experiment is low (typically <0.5%) to avoid solvent-induced artifacts.
Experimental Design & Execution
Q4: I am not observing the expected inhibition of STAT phosphorylation. What could be the issue?
A4: There are several potential reasons for a lack of effect:
-
Inhibitor Concentration: Your concentration may be too low. This compound has potent activity against TYK2, JAK1, and JAK2, but is significantly less potent against JAK3.[2] Ensure your concentration is appropriate for the specific JAK isoform you are targeting.
-
Compound Degradation: The inhibitor may have degraded due to improper storage or multiple freeze-thaw cycles.[1] Use a fresh aliquot or prepare a new stock solution.
-
Cellular Permeability: While most small molecule inhibitors have good cell permeability, issues can arise in certain cell types. You may need to increase the incubation time or inhibitor concentration.
-
Assay Timing: The effect of the inhibitor is transient. Ensure you are lysing your cells and analyzing STAT phosphorylation at the optimal time point after cytokine stimulation. This may require a time-course experiment to determine the peak of p-STAT expression and its inhibition.
-
Upstream Activation: Ensure your cytokine stimulation is robust. Verify that your untreated, stimulated control cells show a strong increase in STAT phosphorylation.
Q5: I'm seeing significant cell death or unexpected phenotypes in my experiment. What could be the cause?
A5: Unintended effects can arise from several sources:
-
Off-Target Effects: All kinase inhibitors have the potential for off-target effects, especially at higher concentrations.[3][4] These effects can be due to the inhibitor binding to other kinases or cellular proteins.[5] It is crucial to use the lowest effective concentration possible to minimize these effects.
-
Solvent Toxicity: High concentrations of DMSO can be toxic to cells. Keep the final DMSO concentration in your culture medium below 0.5%, and ensure your vehicle control contains the same amount of DMSO as your treated samples.
-
Inhibition of Essential Pathways: The JAK-STAT pathway is crucial for the signaling of many cytokines and growth factors involved in cell survival and proliferation.[6][7][8] Blocking this pathway can lead to apoptosis or cell cycle arrest in certain cell types, which may be an expected on-target effect.
Q6: How does the selectivity of this compound compare to other JAK inhibitors?
A6: this compound is a potent inhibitor of TYK2, JAK1, and JAK2, with significantly lower activity against JAK3.[2] This selectivity profile is important when interpreting results, as the observed phenotype will be a consequence of inhibiting these specific JAK isoforms. Selectivity is relative, and at higher concentrations, the inhibitor is likely to affect other JAK family members and potentially other kinases.[3]
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC₅₀ (nM) |
| TYK2 | 4.2 |
| JAK2 | 27 |
| JAK1 | 32 |
| JAK3 | 3473 |
Data sourced from MedChemExpress.[2]
Signaling Pathways and Workflows
The Janus kinase (JAK) / Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling conduit.[6] Cytokine binding to a receptor brings associated JAKs into close proximity, allowing them to activate each other via trans-phosphorylation.[8] Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins.[3] JAKs phosphorylate the recruited STATs, which then dimerize, translocate to the nucleus, and regulate gene transcription.[3][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ard.bmj.com [ard.bmj.com]
- 6. researchopenworld.com [researchopenworld.com]
- 7. The molecular regulation of Janus kinase (JAK) activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. openaccessjournals.com [openaccessjournals.com]
- 9. youtube.com [youtube.com]
Preventing degradation of JAK kinase-IN-1 in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of JAK kinase-IN-1 in solution. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the stability and efficacy of this inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is crucial to adhere to the recommended storage conditions. For the compound in solid (powder) form, storage at -20°C for up to three years is recommended. Once dissolved in a solvent, the stock solution should be stored at -80°C for up to one year to maintain its integrity.[1] To avoid repeated freeze-thaw cycles, which can lead to degradation, it is best practice to aliquot the stock solution into smaller, single-use volumes.[2] For short-term storage of up to one month, -20°C is acceptable for solutions.[2][3]
Q2: What is the best solvent to dissolve this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO).[4] For in vitro experiments, preparing a high-concentration stock solution in DMSO is a common practice. When preparing aqueous solutions for cell-based assays, it is important to ensure that the final concentration of DMSO is low enough to not affect the cells, typically less than 0.1%. For in vivo studies, specific formulations with co-solvents like PEG300, Tween-80, and saline, or corn oil may be necessary to ensure solubility and bioavailability.[2]
Q3: How can I prevent precipitation of this compound in my aqueous experimental media?
A3: Precipitation can occur when a DMSO stock solution of a hydrophobic compound like this compound is diluted into an aqueous buffer or cell culture medium. To prevent this, ensure that the final concentration of the inhibitor is well below its aqueous solubility limit. It is also recommended to add the DMSO stock solution to the aqueous medium while vortexing or stirring to ensure rapid and uniform mixing. The solubility should be sufficient in aqueous media, ideally greater than 10 times the IC50 value, to avoid issues.[5]
Q4: Can I store my diluted, ready-to-use solutions of this compound?
A4: It is generally not recommended to store diluted, aqueous solutions of this compound for extended periods. For in vivo experiments, it is advised to prepare the working solution freshly on the day of use.[2] For in vitro assays, preparing fresh dilutions from the frozen stock solution for each experiment is the best practice to ensure consistent results and avoid degradation that can occur in aqueous solutions over time.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of Inhibitor Activity | - Degradation due to improper storage (e.g., repeated freeze-thaw cycles, prolonged storage at room temperature).- Chemical instability in the experimental buffer (e.g., unfavorable pH).- Adsorption to plasticware. | - Aliquot stock solutions to minimize freeze-thaw cycles.[2]- Store stock solutions at -80°C for long-term storage.[2][3]- Prepare fresh dilutions for each experiment.- Assess the stability of the inhibitor in your specific experimental buffer (see Experimental Protocols section).- Use low-adhesion plasticware. |
| Precipitation in Aqueous Solution | - The concentration of the inhibitor exceeds its aqueous solubility.- Insufficient mixing upon dilution from the DMSO stock. | - Ensure the final concentration is below the aqueous solubility limit.- Add the DMSO stock to the aqueous solution with vigorous mixing.- If solubility issues persist, consider using a different formulation or a solubilizing agent, ensuring it does not interfere with the experiment. |
| Inconsistent Experimental Results | - Variability in the concentration of the active inhibitor due to degradation.- Use of different batches of the inhibitor with varying purity. | - Strictly follow recommended storage and handling procedures.- Perform a stability study of the inhibitor under your specific experimental conditions.[6]- Qualify new batches of the inhibitor to ensure consistent potency. |
| Unexpected Off-Target Effects | - Using too high a concentration of the inhibitor, leading to non-specific binding.- Presence of active degradation products. | - Use the lowest effective concentration of the inhibitor, ideally not exceeding 10 µM in cell-based assays to avoid non-specific targeting.[5]- Confirm the purity of your inhibitor stock and check for degradation products using methods like HPLC.[6] |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Solution
This protocol outlines a general method to assess the stability of this compound in a specific solution over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
DMSO (anhydrous)
-
The aqueous buffer or cell culture medium of interest
-
HPLC system with a suitable column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water with 0.1% formic acid)
-
Temperature-controlled incubator or water bath
-
Autosampler vials
Methodology:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Prepare Stability Samples:
-
Dilute the stock solution into your aqueous buffer or medium to the final working concentration.
-
Aliquot this solution into several autosampler vials.
-
One vial will be your "time zero" sample.
-
-
Incubation:
-
Place the remaining vials in a temperature-controlled environment that mimics your experimental conditions (e.g., 37°C).
-
Define the time points for your study (e.g., 0, 2, 4, 8, 24, 48 hours).[6]
-
-
Sample Analysis:
-
At each time point, remove one vial from incubation and immediately analyze it by HPLC.
-
The "time zero" sample should be analyzed at the beginning of the experiment.
-
The HPLC method should be capable of separating the parent compound from potential degradation products.[6]
-
-
Data Analysis:
-
Integrate the peak area of the parent this compound at each time point.
-
Calculate the percentage of the inhibitor remaining at each time point relative to the "time zero" sample.
-
Plot the percentage of remaining inhibitor versus time to determine the degradation rate.
-
Visualizations
Signaling Pathway
Caption: The JAK-STAT signaling pathway.
Experimental Workflow
References
- 1. JAK3 covalent inhibitor-1 | JAK | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.org]
- 5. caymanchem.com [caymanchem.com]
- 6. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
Validation & Comparative
A Head-to-Head Comparison of JAK1 Selective Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, the landscape of Janus kinase (JAK) inhibitors is one of ever-increasing specificity. This guide provides a detailed head-to-head comparison of prominent JAK1 selective inhibitors, focusing on their biochemical selectivity, cellular activity, and the experimental methodologies used for their evaluation.
The Janus kinase family, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in cytokine signaling pathways that are critical in the pathogenesis of numerous autoimmune and inflammatory diseases. While first-generation JAK inhibitors targeted multiple JAK isoforms, the development of second-generation, JAK1-selective inhibitors aims to provide more targeted therapeutic intervention with an improved safety profile. This guide focuses on a comparative analysis of four leading JAK1-selective inhibitors: abrocitinib, filgotinib, itacitinib, and upadacitinib.
The JAK-STAT Signaling Pathway
The JAK-STAT signaling cascade is a principal pathway for a wide array of cytokines, interferons, and growth factors to transmit signals from the cell membrane to the nucleus, culminating in the regulation of gene expression. The process begins with the binding of a ligand to its specific receptor, leading to the activation of receptor-associated JAKs. These activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins. Subsequently, the phosphorylated STATs dimerize, translocate to the nucleus, and modulate the transcription of target genes involved in inflammation, immunity, and hematopoiesis.
Caption: The JAK-STAT Signaling Pathway.
Biochemical Selectivity Profile
The cornerstone of a JAK1 selective inhibitor's profile is its differential potency against the four JAK isoforms. This is typically quantified by the half-maximal inhibitory concentration (IC50) in biochemical assays. A lower IC50 value indicates greater potency. The selectivity is then expressed as a ratio of IC50 values for other JAKs relative to JAK1.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | JAK2/JAK1 Selectivity | JAK3/JAK1 Selectivity | TYK2/JAK1 Selectivity |
| Abrocitinib | 29[1][2] | 803[1][2] | >10,000[2][3] | 1250[3] | ~28-fold | >345-fold | ~43-fold |
| Filgotinib | 10[3] | 28[3] | 810[3] | 116[3] | 2.8-fold | 81-fold | 11.6-fold |
| Itacitinib | 4 | 22 | 119 | 18 | 5.5-fold | 29.75-fold | 4.5-fold |
| Upadacitinib | 43 | 110 | 2300 | 460 | ~2.6-fold | ~53-fold | ~10.7-fold |
Note: IC50 values can vary between different studies and assay conditions. The data presented here are compiled from publicly available sources for comparative purposes.
Cellular Activity and Functional Selectivity
While biochemical assays provide a direct measure of an inhibitor's interaction with isolated enzymes, cellular assays offer a more physiologically relevant assessment of their functional selectivity. These assays typically measure the inhibition of cytokine-induced STAT phosphorylation in various cell types.
| Inhibitor | Key Cellular Assays | Observed Cellular Selectivity Profile |
| Abrocitinib | Inhibition of IL-6-induced STAT3 phosphorylation (JAK1/JAK2 dependent); Inhibition of GM-CSF-induced STAT5 phosphorylation (JAK2 dependent) | Demonstrates potent inhibition of JAK1-mediated signaling with significantly less activity against JAK2-dependent pathways in cellular contexts. |
| Filgotinib | Inhibition of IFNα-induced pSTAT5 (JAK1/TYK2) and IL-6-induced pSTAT1 (JAK1/JAK2)[4] | Exhibits high selectivity for JAK1-dependent pathways with less inhibition of JAK2 and JAK3-dependent signaling in whole blood assays[4][5]. |
| Itacitinib | Evaluation in preclinical models of acute graft-versus-host disease (aGVHD) | Has shown efficacy in preclinical models of aGVHD, a condition where JAK1/JAK2 signaling is implicated. |
| Upadacitinib | Inhibition of various cytokine-induced pSTAT signaling pathways in immune cells. | Potently inhibits JAK1-dependent signaling, with a degree of JAK2 inhibition that contributes to its efficacy in certain inflammatory conditions. |
Experimental Protocols
Biochemical IC50 Determination Assay
Objective: To determine the concentration of a JAK inhibitor required to inhibit 50% of the enzymatic activity of a specific JAK isoform.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
ATP and a suitable peptide substrate.
-
Test inhibitors dissolved in DMSO.
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay).
-
384-well microplates.
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a 384-well plate, add the assay buffer, the specific JAK enzyme, and the test inhibitor at various concentrations.
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular STAT Phosphorylation Assay
Objective: To assess the functional selectivity of a JAK inhibitor by measuring its effect on cytokine-induced STAT phosphorylation in a cellular context.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or specific cell lines (e.g., Ba/F3).
-
Cytokines to stimulate specific JAK-STAT pathways (e.g., IL-6 for JAK1/JAK2, GM-CSF for JAK2).
-
Test inhibitors dissolved in DMSO.
-
Cell culture medium.
-
Fixation and permeabilization buffers.
-
Fluorescently labeled antibodies specific for phosphorylated STAT proteins (e.g., anti-pSTAT3, anti-pSTAT5).
-
Flow cytometer.
Procedure:
-
Pre-incubate the cells with serial dilutions of the test inhibitor for a defined period (e.g., 1-2 hours).
-
Stimulate the cells with a specific cytokine to induce STAT phosphorylation.
-
After a short incubation period (e.g., 15-30 minutes), fix and permeabilize the cells.
-
Stain the cells with a fluorescently labeled antibody against the phosphorylated STAT protein of interest.
-
Analyze the samples using a flow cytometer to quantify the level of STAT phosphorylation in the presence of varying inhibitor concentrations.
-
Calculate the percentage of inhibition relative to the cytokine-stimulated control without inhibitor.
-
Determine the IC50 value for the inhibition of STAT phosphorylation.
Experimental Workflow for Kinase Inhibitor Selectivity Profiling
The following diagram illustrates a typical workflow for characterizing the selectivity of a novel kinase inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Selectivity Profile of JAK Kinase-IN-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity profile of JAK kinase-IN-1, also known as Abrocitinib (PF-04965842), a potent and selective JAK1 inhibitor. Through a detailed comparison with other well-characterized Janus kinase (JAK) inhibitors, this document offers valuable insights supported by experimental data to aid in critical research and development decisions.
Introduction to this compound
This compound is an orally active and selective inhibitor of Janus kinase 1 (JAK1).[1][2] The JAK family of non-receptor tyrosine kinases, which includes JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are crucial mediators of cytokine signaling through the JAK-STAT pathway. Dysregulation of this pathway is implicated in a variety of autoimmune and inflammatory diseases. The selective inhibition of specific JAK isoforms is a key therapeutic strategy to modulate the immune response while minimizing off-target effects.
Comparative Selectivity Profile
The inhibitory activity of this compound and other reference JAK inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values against each JAK family member. A lower IC50 value indicates greater potency. The following table summarizes the biochemical IC50 values for this compound (Abrocitinib), the pan-JAK inhibitor Tofacitinib, and another selective JAK1 inhibitor, Upadacitinib.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Selectivity Profile |
| This compound (Abrocitinib) | 29[1][2][3][4][] | 803[1][2][3][4] | >10,000[2][3][4] | 1250[2][3][4] | JAK1 Selective |
| Tofacitinib | 33 - 112[6][7] | 20[7] | 1 - 76[6][7] | 16 - 34[8] | Pan-JAK |
| Upadacitinib | 45[3] | 109[3] | 2100[3] | 4700[3] | JAK1 Selective |
As the data indicates, this compound (Abrocitinib) demonstrates high selectivity for JAK1, with significantly higher IC50 values for other JAK isoforms. This profile contrasts with that of Tofacitinib, which inhibits multiple JAKs with high potency, and shows a comparable selectivity profile to Upadacitinib.
JAK-STAT Signaling Pathway
The JAK-STAT signaling cascade is initiated by the binding of cytokines to their specific receptors, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene transcription.
Figure 1. The JAK-STAT signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Accurate determination of inhibitor selectivity is paramount. Below are detailed methodologies for key experiments used to generate the comparative data.
Biochemical Kinase Inhibition Assay (IC50 Determination)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Objective: To determine the IC50 value of an inhibitor against a specific JAK kinase.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
ATP (Adenosine triphosphate)
-
Substrate peptide (e.g., a generic tyrosine kinase substrate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or equivalent)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Reaction Setup: In a 384-well plate, add the assay buffer, the specific JAK enzyme, and the substrate peptide.
-
Inhibitor Addition: Add the serially diluted inhibitor to the wells. Include a DMSO-only control (no inhibitor) and a no-enzyme control (background).
-
Reaction Initiation: Initiate the kinase reaction by adding a predetermined concentration of ATP (often at the Km value for each kinase).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the remaining ATP or the amount of ADP produced using a detection reagent according to the manufacturer's protocol.
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Figure 2. Workflow for a biochemical kinase inhibition assay.
Cell-Based STAT Phosphorylation Assay
This assay measures the inhibition of JAK activity within a cellular context by quantifying the phosphorylation of downstream STAT proteins.
Objective: To determine the cellular potency of an inhibitor by measuring its effect on cytokine-induced STAT phosphorylation.
Materials:
-
Human cell line expressing relevant cytokine receptors and JAKs (e.g., human whole blood, PBMCs, or specific cell lines)
-
Cytokine specific to the JAK pathway being investigated (e.g., IL-6 for JAK1/JAK2, IL-2 for JAK1/JAK3)
-
Test inhibitor dissolved in DMSO
-
Cell culture medium
-
Fixation and permeabilization buffers
-
Phospho-specific flow cytometry antibodies (e.g., anti-pSTAT3, anti-pSTAT5)
-
Flow cytometer
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density.
-
Inhibitor Treatment: Pre-incubate the cells with serially diluted inhibitor for a defined period (e.g., 1-2 hours).
-
Cytokine Stimulation: Stimulate the cells with the appropriate cytokine to activate the JAK-STAT pathway.
-
Fixation and Permeabilization: Stop the stimulation and fix the cells, followed by permeabilization to allow antibody entry.
-
Staining: Stain the cells with a fluorescently labeled antibody specific to the phosphorylated form of the target STAT protein.
-
Flow Cytometry: Acquire data on a flow cytometer, measuring the fluorescence intensity of the phospho-STAT signal in individual cells.
-
Data Analysis: Gate on the cell population of interest and determine the median fluorescence intensity (MFI) for each inhibitor concentration. Calculate the percentage of inhibition relative to the cytokine-stimulated control and determine the IC50 value.
Conclusion
The data presented in this guide validate the high selectivity of this compound (Abrocitinib) for JAK1 over other JAK family members. This selective profile, as determined through rigorous biochemical assays, suggests a potential for targeted therapeutic intervention with a reduced risk of off-target effects associated with broader JAK inhibition. The provided experimental protocols offer a standardized framework for researchers to independently verify and expand upon these findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Emerging systemic JAK inhibitors in the treatment of atopic dermatitis: a review of abrocitinib, baricitinib, and upadacitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Clinical Pharmacology of Janus Kinase Inhibitors in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Ruxolitinib's Kinase Cross-Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ruxolitinib, a potent inhibitor of Janus kinases (JAKs), is a cornerstone in the treatment of myeloproliferative neoplasms. While its primary targets are JAK1 and JAK2, a comprehensive understanding of its cross-reactivity with other kinases is crucial for elucidating its full therapeutic potential and anticipating off-target effects. This guide provides a comparative analysis of Ruxolitinib's inhibitory activity against a broad spectrum of kinases, supported by experimental data and detailed methodologies.
Kinase Inhibition Profile of Ruxolitinib
Ruxolitinib demonstrates high potency against JAK1 and JAK2, with inhibitory constants (Kd) in the low nanomolar range. Its selectivity is notable when compared to other members of the JAK family, showing significantly less affinity for JAK3 and TYK2. To contextualize its specificity, the following tables summarize the dissociation constants (Kd) of Ruxolitinib against a wide array of human kinases, as determined by the KINOMEscan™ platform. A lower Kd value indicates a stronger binding affinity of the inhibitor to the kinase.
| Target Kinase Family | Target Kinase | Dissociation Constant (Kd) (nM) |
| Janus Kinases (JAK) | JAK2 (JH1 domain-catalytic) | 0.0 |
| TYK2 (JH1 domain-catalytic) | 0.9 | |
| JAK3 (JH1 domain-catalytic) | 2.0 | |
| JAK1 (JH1 domain-catalytic) | 3.4 |
Table 1: Ruxolitinib's Inhibition Profile against the Janus Kinase Family. This table highlights the high affinity of Ruxolitinib for its primary targets, JAK1 and JAK2, and its lower affinity for JAK3 and TYK2.[1]
| Target Kinase | Dissociation Constant (Kd) (nM) |
| MAP3K2 | 41.0 |
| CAMK2A | 46.0 |
| ROCK2 | 52.0 |
| ROCK1 | 60.0 |
| DCAMKL1 | 68.0 |
| DAPK1 | 72.0 |
| DAPK3 | 89.0 |
| CAMK2D | 90.0 |
| LRRK2 (G2019S) | 90.0 |
| DAPK2 | 97.0 |
| GAK | 99.0 |
| CAMK2G | 99.0 |
Table 2: Off-Target Kinase Interactions of Ruxolitinib. This table presents a selection of off-target kinases for which Ruxolitinib shows measurable binding affinity, although at significantly higher concentrations than for its primary JAK targets. This suggests potential for off-target effects at higher therapeutic doses.[1] It is important to note that some studies have indicated that Ruxolitinib exhibits no significant inhibition against a panel of 26 other kinases, though the specific composition of this panel is not always detailed. One study has also suggested an off-target inhibition of Rho-associated coiled-coil containing protein kinases (ROCK).[2]
The JAK-STAT Signaling Pathway and Ruxolitinib's Mechanism of Action
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for a multitude of cytokines and growth factors, playing a pivotal role in hematopoiesis and immune response. Ruxolitinib exerts its therapeutic effect by competitively inhibiting the ATP-binding site of the JAK1 and JAK2 catalytic domains.[3] This blockade prevents the phosphorylation and activation of STAT proteins, which in turn inhibits their translocation to the nucleus and the subsequent transcription of target genes involved in cell proliferation and inflammation.
References
- 1. guidetopharmacology.org [guidetopharmacology.org]
- 2. The JAK inhibitor ruxolitinib impairs dendritic cell migration via off-target inhibition of ROCK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Reproducibility of JAK Kinase Inhibition: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Janus kinase (JAK) inhibitor performance, focusing on the reproducibility of inhibition data. This guide uses Ruxolitinib, a well-characterized JAK1/JAK2 inhibitor, as a representative example to illustrate the principles of assessing inhibitor efficacy and the variability inherent in such measurements.
Understanding the JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in cellular processes such as immunity, proliferation, and differentiation. Cytokines and growth factors binding to their receptors initiate the activation of receptor-associated JAKs. Activated JAKs then phosphorylate STAT proteins, which translocate to the nucleus to regulate gene expression. Dysregulation of this pathway is implicated in various diseases, including autoimmune disorders and cancers, making JAKs attractive therapeutic targets.
A Comparative Guide to the In Vivo Efficacy of Novel Janus Kinase (JAK) Inhibitors
In the landscape of therapies for autoimmune and inflammatory diseases, Janus kinase (JAK) inhibitors have emerged as a pivotal class of oral small molecules. This guide provides a comparative analysis of the in vivo efficacy of several novel JAK inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview supported by preclinical experimental data. The focus is on direct, head-to-head comparisons in established animal models of inflammatory arthritis to delineate the therapeutic potential and selectivity profiles of these next-generation agents.
The JAK-STAT Signaling Pathway: A Therapeutic Target
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical intracellular signaling cascade that transduces signals from a multitude of cytokines and growth factors involved in immunity and inflammation. Upon cytokine binding to its receptor, associated JAKs are activated, leading to the phosphorylation of STAT proteins. These phosphorylated STATs then translocate to the nucleus to regulate the transcription of target genes, driving inflammatory responses. The JAK family comprises four members: JAK1, JAK2, JAK3, and TYK2. The development of selective JAK inhibitors aims to target specific arms of this pathway to optimize therapeutic efficacy while minimizing off-target effects.
Validating Downstream Signaling Inhibition by JAK Kinase Inhibitors: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the downstream signaling inhibition of Janus kinase (JAK) inhibitors. Using Tofacitinib as a primary example, this document compares its performance with other known JAK inhibitors and offers detailed experimental protocols for validation.
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a crucial intracellular signaling cascade that translates extracellular signals from cytokines and growth factors into transcriptional changes.[1][] This pathway is integral to numerous biological processes, including immune responses, cell proliferation, and differentiation.[1][] Dysregulation of the JAK-STAT pathway is implicated in a variety of diseases, particularly autoimmune disorders and cancers, making JAK kinases significant therapeutic targets.[3] JAK inhibitors are small molecules designed to block the activity of one or more of the four JAK family members (JAK1, JAK2, JAK3, and TYK2), thereby interfering with the downstream signaling cascade.[4][5]
The JAK-STAT Signaling Pathway and Point of Inhibition
The JAK-STAT pathway is initiated when a cytokine binds to its specific cell surface receptor, leading to the activation of receptor-associated JAKs.[5] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[6] Recruited STATs are subsequently phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate gene expression.[5][6] JAK inhibitors function by competitively binding to the ATP-binding site of the JAK kinase domain, preventing the phosphorylation and activation of STAT proteins and thus blocking the downstream signaling cascade.[7]
Figure 1: The JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.
Comparative Analysis of JAK Inhibitors
The selectivity of JAK inhibitors for the different JAK isoforms can influence their efficacy and safety profiles.[7][8] Tofacitinib is recognized as a potent inhibitor of JAK1 and JAK3, with moderate activity against JAK2.[9] The table below summarizes the half-maximal inhibitory concentrations (IC50) for Tofacitinib and other commercially available JAK inhibitors against the four JAK family members, as determined by in-vitro biochemical assays. Lower IC50 values indicate greater potency.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Selectivity Profile |
| Tofacitinib | 15.1 | 77.4 | 55.0 | 489 | Preferential for JAK1/JAK3[8] |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | Preferential for JAK1/JAK2[10] |
| Filgotinib | 10 | 28 | 810 | 116 | Preferential for JAK1[1][11] |
| Upadacitinib | 43 | 200 | >5000 | Not specified | Highly selective for JAK1[3] |
| Ruxolitinib | 3.3 | 2.8 | >400 | 19 | Preferential for JAK1/JAK2[11] |
Experimental Validation of Downstream Signaling Inhibition
The most direct method to validate the efficacy of a JAK inhibitor is to measure the phosphorylation status of its immediate downstream targets, the STAT proteins. A reduction in cytokine-induced STAT phosphorylation in the presence of the inhibitor confirms its mechanism of action. The two most common and robust methods for this analysis are Western Blotting and Flow Cytometry.
Figure 2: Workflow for validating JAK inhibitor activity.
Experimental Protocol 1: Western Blotting for Phospho-STAT
Western blotting provides a semi-quantitative assessment of protein phosphorylation across a cell population.
1. Sample Preparation and Cell Lysis: a. Culture appropriate cells (e.g., human peripheral blood mononuclear cells or a relevant cell line) to a suitable density. b. Pre-treat cells with varying concentrations of the JAK inhibitor (e.g., Tofacitinib) or vehicle control for 1-2 hours. c. Stimulate the cells with a specific cytokine (e.g., IL-6 to activate STAT3) for a short period (typically 15-30 minutes). d. Immediately place plates on ice, aspirate the media, and wash cells once with ice-cold 1X PBS. e. Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. f. Scrape the cells and transfer the lysate to a microcentrifuge tube. Sonicate briefly to shear DNA and reduce viscosity. g. Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris. h. Transfer the supernatant to a new tube and determine the protein concentration using a standard method like the BCA assay.
2. SDS-PAGE and Protein Transfer: a. Normalize protein concentrations for all samples and prepare them by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes. b. Load equal amounts of protein (typically 20-40 µg) into the wells of an SDS-PAGE gel. c. Run the gel until adequate separation of proteins is achieved. d. Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
3. Immunoblotting and Detection: a. Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. b. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-phospho-STAT3 Tyr705) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again as in step 3c. f. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. g. To confirm equal protein loading, strip the membrane and re-probe with an antibody against total STAT or a housekeeping protein like GAPDH.
Experimental Protocol 2: Flow Cytometry for Phospho-STAT
Phospho-flow cytometry allows for the quantitative measurement of STAT phosphorylation at the single-cell level, enabling analysis of specific cell subpopulations.
1. Cell Treatment and Stimulation: a. Aliquot single-cell suspensions (e.g., whole blood or isolated PBMCs) into a 96-well plate. b. Add varying concentrations of the JAK inhibitor or vehicle control and incubate for 1-2 hours at 37°C. c. Add the appropriate cytokine to stimulate the cells for 15-20 minutes at 37°C.
2. Fixation and Permeabilization: a. Immediately fix the cells by adding pre-warmed paraformaldehyde (PFA) to a final concentration of 1.6-4% and incubate for 10 minutes at 37°C. b. Centrifuge the cells and wash once with PBS. c. Permeabilize the cells by resuspending the pellet in ice-cold methanol (e.g., 90%) and incubate on ice for at least 30 minutes. This step is crucial for allowing intracellular antibody access.
3. Antibody Staining: a. Wash the cells to remove the methanol. b. Stain the cells with a cocktail of antibodies. This should include an antibody specific for the phosphorylated STAT protein (e.g., Alexa Fluor 647 anti-pSTAT3) and surface markers to identify cell populations of interest (e.g., CD3 for T cells, CD19 for B cells). c. Incubate for 30-60 minutes at room temperature in the dark. d. Wash the cells to remove unbound antibodies.
4. Data Acquisition and Analysis: a. Resuspend the cells in a suitable buffer (e.g., PBS with 1% BSA). b. Acquire the samples on a flow cytometer. c. Analyze the data by first gating on the cell population of interest using the surface markers. d. Quantify the median fluorescence intensity (MFI) of the phospho-STAT signal in the stimulated samples with and without the inhibitor to determine the percentage of inhibition.
References
- 1. ovid.com [ovid.com]
- 3. Unveiling the Veil of JAK Inhibitors [synapse.patsnap.com]
- 4. JAK inhibitors - Competitive Landscape, 2023 [researchandmarkets.com]
- 5. precisionbusinessinsights.com [precisionbusinessinsights.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. JAK inhibitors: an evidence-based choice of the most appropriate molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical significance of Janus Kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The new entries in the therapeutic armamentarium: The small molecule JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. abmole.com [abmole.com]
A Comparative Benchmark of JAK Kinase Inhibitors: Evaluating Biochemical Potency and Cellular Activity
This guide provides a comparative analysis of the biochemical and cellular performance of key Janus kinase (JAK) inhibitors. While focused on the approved drugs Tofacitinib, Ruxolitinib, and Baricitinib, it establishes a framework for benchmarking novel compounds such as JAK kinase-IN-1. The Janus kinase family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are critical mediators of cytokine signaling.[1][2] Upon cytokine binding, receptor-associated JAKs activate, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which then regulate gene transcription.[2] Dysregulation of this pathway is implicated in numerous autoimmune and inflammatory diseases, making JAK inhibitors a significant therapeutic class.[3][4]
Biochemical Potency: A Head-to-Head Comparison
The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50) in biochemical assays. These assays utilize purified, recombinant JAK enzymes and a substrate peptide to quantify the inhibitor concentration required to reduce kinase activity by 50%. The following table summarizes the reported biochemical IC50 values for Tofacitinib, Ruxolitinib, and Baricitinib against the four JAK isoforms.
Table 1: Biochemical IC50 Values of Approved JAK Inhibitors (nM)
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Selectivity Profile |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Tofacitinib | 112[5] | 20[5] | 1[5] | 34[6] | Pan-JAK inhibitor, with preference for JAK3.[5][7] |
| Ruxolitinib | 3.3[8][9] | 2.8[8][9] | >400 (approx. 130-fold less than JAK1/2)[9] | 19[5] | Selective for JAK1/JAK2 over JAK3 and TYK2.[8][9] |
| Baricitinib | 5.9[10][11] | 5.7[10][11] | >400 (approx. 70-fold less than JAK1/2)[10] | 53[10][11] | Selective for JAK1/JAK2.[10][11] |
Cellular Activity: Inhibition of JAK-STAT Signaling
To assess an inhibitor's efficacy in a biological context, cellular assays are employed. A key assay measures the inhibition of STAT phosphorylation following cytokine stimulation in relevant cell lines. This provides a direct readout of the inhibitor's ability to block the JAK-STAT signaling cascade within a cell. Additional cellular assays can determine the inhibitor's effect on cell proliferation, particularly in cell lines where proliferation is dependent on JAK signaling.
Table 2: Cellular Activity of Approved JAK Inhibitors
| Inhibitor | Cellular Assay Type | Cell Line | Cytokine Stimulus | Measured Endpoint | IC50 (nM) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Tofacitinib | STAT Phosphorylation | Human T-cells | IL-6 | pSTAT1 / pSTAT3 | 23 / 77 |
| Cell Proliferation | FDCP-EpoR (hJAK2 V617F) | - | Cell Viability | 250[7] | |
| Ruxolitinib | Cell Proliferation | Ba/F3 (JAK2V617F) | - | Cell Viability | Not specified, but inhibits proliferation[9] |
| Erythroid Colony Formation | Human Erythroid Progenitors | - | Colony Formation | 67[12] | |
| Baricitinib | STAT Phosphorylation | Human PBMCs | IL-6 | pSTAT3 | 44[10] |
| Chemokine Production | Human PBMCs | IL-6 | MCP-1 Production | 40[10] |
Visualizing the Mechanism: Pathways and Workflows
Understanding the biological context and experimental procedures is crucial for interpreting inhibitor data. The following diagrams illustrate the JAK-STAT signaling pathway and the workflows for the key experiments described.
Caption: The JAK-STAT signaling pathway from cytokine binding to gene transcription.
Caption: Workflows for biochemical potency and cellular STAT phosphorylation assays.
Detailed Experimental Protocols
Reproducible and rigorous experimental design is paramount in drug discovery. Below are detailed protocols for the key assays used to benchmark JAK inhibitors.
Biochemical Kinase Inhibition Assay (IC50 Determination)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of a purified JAK kinase.
-
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific JAK enzyme by 50%.
-
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide).
-
Adenosine 5'-triphosphate (ATP).
-
Test inhibitors (this compound, Tofacitinib, etc.) serially diluted in Dimethyl Sulfoxide (DMSO).
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay system).
-
Microplate reader.
-
-
Procedure:
-
Prepare a reaction mixture containing the specific recombinant JAK enzyme and peptide substrate in the assay buffer.
-
Dispense the enzyme/substrate mixture into the wells of a microplate.
-
Add serially diluted test inhibitors to the wells. Include a DMSO-only control (vehicle control) and a no-enzyme control (background).
-
Pre-incubate the plate to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding a solution of ATP to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of ADP produced (which is proportional to kinase activity) using a detection reagent like ADP-Glo™.
-
Measure the luminescence or fluorescence signal using a microplate reader.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Cellular STAT Phosphorylation Assay (Western Blot)
This assay measures the ability of an inhibitor to block cytokine-induced STAT phosphorylation within a cellular context.
-
Objective: To quantify the inhibition of a specific STAT phosphorylation event downstream of JAK activation in response to cytokine stimulation.
-
Materials:
-
A cytokine-responsive cell line (e.g., human peripheral blood mononuclear cells - PBMCs, or a specific hematopoietic cell line).
-
Test inhibitors.
-
Cytokine for stimulation (e.g., Interleukin-6 for JAK1/2 signaling).
-
Cell lysis buffer containing protease and phosphatase inhibitors.
-
Primary antibodies specific for a phosphorylated STAT (e.g., anti-phospho-STAT3 Tyr705) and total STAT (e.g., anti-STAT3).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Western blot equipment (gels, transfer system, imaging system).
-
-
Procedure:
-
Seed cells in a multi-well plate and culture overnight.
-
Pre-incubate the cells with various concentrations of the test inhibitor for 1-2 hours. Include a vehicle control (DMSO).
-
Stimulate the cells with a specific cytokine (e.g., IL-6) for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation. Include an unstimulated control.
-
Wash the cells with cold phosphate-buffered saline (PBS) and lyse them on ice using a lysis buffer fortified with phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated STAT protein.
-
Wash the membrane and then incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize the data, strip the membrane and re-probe with an antibody against the total, non-phosphorylated STAT protein, or run a parallel blot.
-
Quantify the band intensities to determine the percentage of inhibition of STAT phosphorylation at different inhibitor concentrations.
-
Cell Viability and Proliferation Assay
This assay assesses the impact of the inhibitor on the growth and survival of cells, particularly those whose proliferation is dependent on JAK signaling.
-
Objective: To determine the effect of a JAK inhibitor on the viability and proliferation of a specific cell line.
-
Materials:
-
A cell line with constitutive JAK activity or cytokine-dependent proliferation (e.g., Ba/F3 cells expressing a JAK mutant).
-
Test inhibitors.
-
Cell culture medium and supplements.
-
A viability assay reagent (e.g., CellTiter-Glo®, MTT, or resazurin).
-
Opaque-walled microplates suitable for luminescence or fluorescence.
-
-
Procedure:
-
Seed the cells at a low density in a 96-well opaque-walled plate.
-
Add serial dilutions of the test inhibitor to the wells. Include a vehicle control.
-
Incubate the plate for a period that allows for multiple cell divisions (e.g., 48-72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions. This reagent measures a marker of viable cells, such as ATP content or metabolic activity.
-
Incubate for the recommended time to allow the signal to develop.
-
Measure the luminescence or absorbance/fluorescence using a microplate reader.
-
Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
References
- 1. Janus kinases in immune cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical significance of Janus Kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Baricitinib: A 2018 Novel FDA-Approved Small Molecule Inhibiting Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Ruxolitinib | JAK | Tocris Bioscience [tocris.com]
- 9. Ruxolitinib | JAK Kinase Inhibitors: R&D Systems [rndsystems.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Baricitinib | JAK | Tocris Bioscience [tocris.com]
- 12. selleckchem.com [selleckchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
